Pitstop 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of Pitstop 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pitstop 2 has emerged as a widely utilized small molecule inhibitor in cell biology. Initially lauded for its specificity in targeting clathrin-mediated endocytosis (CME), a growing body of evidence now reveals a more complex and multifaceted mechanism of action. This guide provides an in-depth technical overview of the core mechanisms of this compound, encompassing both its intended target and its significant off-target effects.
Primary (Intended) Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis
This compound was designed as a cell-permeable inhibitor of clathrin-mediated endocytosis.[1] Its primary mechanism involves the direct binding to the N-terminal domain (NTD) of the clathrin heavy chain.[2][3] This interaction competitively inhibits the binding of essential adaptor proteins, such as amphiphysin and AP180/CALM, which contain clathrin-box motifs.[4] The disruption of this protein-protein interaction is crucial as it prevents the proper assembly of the clathrin coat on vesicles, a critical step in the formation of clathrin-coated pits and subsequent endocytosis.[3] By interfering with this process, this compound effectively blocks the internalization of cargo proteins that rely on CME, such as the transferrin receptor.[5][6] The inhibitory effect of this compound on CME is reported to be reversible; removal of the compound can restore the endocytic process.[4]
Signaling Pathway of Clathrin-Mediated Endocytosis and this compound Inhibition
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Off-Target Effects and Non-Specificity
Despite its intended specificity, numerous studies have demonstrated that this compound exhibits significant off-target effects, complicating the interpretation of experimental results. Researchers should exercise caution and consider these non-specific activities when employing this inhibitor.
Inhibition of Clathrin-Independent Endocytosis
A major off-target effect of this compound is its potent inhibition of clathrin-independent endocytosis (CIE).[5][6][7] Studies have shown that this compound can block the internalization of cargo proteins that do not rely on the clathrin machinery.[5][6][7] Importantly, the knockdown of clathrin does not rescue the inhibitory effect of this compound on the endocytosis of CIE proteins, strongly suggesting that the drug has cellular targets other than the clathrin N-terminal domain.[5][6][7][8]
Disruption of Mitotic Spindle and Cell Cycle Progression
This compound has been observed to interfere with mitotic progression.[1] It can impair the formation and integrity of the mitotic spindle, leading to an arrest of cells in metaphase and the activation of the spindle assembly checkpoint.[3][9] This anti-mitotic activity can induce apoptosis and inhibit cell growth, particularly in dividing cancer cells, while having a lesser effect on non-tumorigenic cells.[1][4]
Interaction with Small GTPases
Recent evidence has revealed that this compound can directly and reversibly bind to small GTPases, including Ran and Rac1.[10][11] This interaction locks the GTPases in a GDP-like conformation, preventing their interaction with downstream effectors.[10][11] The inhibition of these crucial molecular switches can disrupt a wide range of cellular processes, including nucleocytoplasmic transport, cell motility, and overall cell dynamics, at concentrations below those required to significantly inhibit CME.[10][11][12]
Effects on the Nuclear Pore Complex
This compound has been shown to compromise the permeability barrier of the nuclear pore complex (NPC).[13] This disruption can lead to a collapse of the selective barrier and alter the ultrastructure of the NPC.[13] This effect may be linked to its interaction with small GTPases like Ran, which are critical for nucleocytoplasmic transport.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Context | Reference(s) |
| IC50 | 12 µM | Inhibition of amphiphysin association with the clathrin terminal domain. | |
| Effective Concentration | 20-40 µM | Inhibition of transferrin endocytosis in J774A.1 macrophages. | [1] |
| Effective Concentration | 15 µM | Complete block of compensatory endocytosis at neuronal presynaptic compartments. | |
| Effective Concentration | 1-30 µM | Induction of apoptosis and inhibition of cell growth in dividing cancer cells (24h). | [1] |
| Effective Concentration | 7.5 µM | Inhibition of lamellipodial dynamics and cortical actin network dismantling. | [11] |
| Effective Concentration | 20 µM | Inhibition of both clathrin-dependent and -independent endocytosis in HeLa cells. | [5][6] |
Experimental Protocols
Assessing Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)
This protocol describes a common method to evaluate the effect of this compound on CME using fluorescently labeled transferrin.
-
Cell Culture: Plate cells (e.g., HeLa or J774A.1) on coverslips or in imaging dishes and grow to 80-90% confluency.
-
Serum Starvation: To clear surface receptors of bound transferrin, incubate cells in serum-free medium for 30 minutes at 37°C.[2]
-
Inhibitor Pre-incubation: Treat the cells with the desired concentration of this compound (e.g., 20-30 µM) or a vehicle control (e.g., DMSO) in serum-free medium for 15-30 minutes at 37°C.[2][5][6]
-
Cargo Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the medium and incubate for an additional 30 minutes at 37°C to allow for endocytosis.[5][6][8]
-
Surface Stripping: To remove non-internalized transferrin, wash the cells with a low pH acid wash buffer (e.g., glycine buffer, pH 2.5-3.0) on ice.[5][6][8]
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, permeabilize if necessary for counterstaining (e.g., DAPI for nuclei), and mount the coverslips.
-
Data Acquisition and Analysis: Acquire images using fluorescence microscopy. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for Transferrin Uptake Assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clathrin inhibitor Pitstop-2 disrupts the nuclear pore complex permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitstop 2: A Technical Guide to its Application and Caveats in Studying Viral Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 2 is a cell-permeable small molecule inhibitor that has been widely utilized in cell biology to investigate the process of clathrin-mediated endocytosis (CME). It was designed to acutely and reversibly inhibit CME by targeting the N-terminal domain of the clathrin heavy chain, a key protein in the formation of clathrin-coated pits and vesicles. Given that many viruses hijack the CME pathway to enter host cells, this compound has been employed as a tool to dissect the mechanisms of viral entry and to screen for potential antiviral compounds that target this pathway. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its use in viral entry assays, and a critical discussion of its limitations and off-target effects.
The Double-Edged Sword: Mechanism of Action and Significant Off-Target Effects
This compound was developed to competitively inhibit the interaction between the clathrin heavy chain's N-terminal "terminal domain" and various adaptor proteins that contain a "clathrin-box" motif. This interaction is crucial for the recruitment of clathrin to the plasma membrane and the subsequent formation of clathrin-coated pits. By blocking this interaction, this compound was intended to specifically arrest CME.
However, a growing body of evidence has revealed significant off-target effects and a lack of specificity for this compound, which complicates the interpretation of experimental results. Studies have shown that this compound can also inhibit clathrin-independent endocytic pathways. Furthermore, it has been demonstrated that this compound can directly interact with small GTPases such as Ran and Rac1, affecting cellular processes like cell motility, mechanics, and the integrity of nuclear pore complexes. These findings suggest that the observed inhibition of viral entry using this compound may not be solely due to the blockade of CME and could be a result of these other cellular perturbations. Therefore, it is imperative that researchers using this compound exercise caution and employ multiple, complementary approaches to validate their findings regarding viral entry mechanisms.
Quantitative Data on this compound Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note the variability in effective concentrations depending on the cell type and the specific process being measured.
Table 1: Inhibition of Clathrin-Mediated Endocytosis (CME)
| Cargo/Process | Cell Type | Inhibitor Concentration | Incubation Time | Observed Effect | Citation |
| Transferrin Uptake | Various | 25-30 µM | 5-10 minutes | Complete block of CME | |
| Compensatory Endocytosis | Neurons | 15 µM | Not specified | Complete block |
Table 2: Reported IC50 Values
| Target/Process | Assay System | IC50 Value | Citation |
| SARS-CoV-2 Pseudotyped Particle Entry | HEK293T-ACE2-GFP cells | ~0.76 µM (most potent of a screened set) | |
| SARS-CoV-2 Mpro (viral protease) | Enzyme inhibition assay | 0.013 ± 0.003 µM (for a derivative, M3) | |
| Human TMPRSS2 (host protease) | Enzyme inhibition assay | 0.05 ± 0.002 µM (for a derivative, M3) | |
| Human Furin (host protease) | Enzyme inhibition assay | 0.09 ± 0.002 µM (for a derivative, M3) |
Note: The IC50 values for SARS-CoV-2 related targets are for a derivative of this compound (M3) or from a broader screen and may not be solely indicative of CME inhibition.
Detailed Experimental Protocols
The following are generalized protocols for conducting viral entry inhibition assays using this compound. These should be optimized for the specific virus, cell line, and experimental question.
General Cell Culture and Inhibitor Preparation
-
Cell Culture : Plate the desired host cells in an appropriate format (e.g., 96-well plates for high-throughput screening, or coverslips in 24-well plates for microscopy) to achieve 80-90% confluency on the day of the experiment.
-
This compound Stock Solution : Prepare a 30 mM stock solution of this compound in 100% DMSO. This stock can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution : On the day of the experiment, dilute the this compound stock solution in serum-free medium to the desired final concentration (typically in the range of 15-30 µM). It is crucial to use serum-free media as serum proteins can sequester the compound. The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should typically not exceed 1%.
Viral Entry Inhibition Assay: A Representative Workflow
-
Pre-treatment : Remove the growth medium from the cells and wash once with serum-free medium. Add the this compound working solution (or vehicle control) to the cells and incubate for 5-10 minutes at 37°C. Longer incubation times (greater than 30 minutes) are not recommended due to potential non-specific effects.
-
Infection : Following pre-treatment, add the virus inoculum to the cells at a predetermined multiplicity of infection (MOI). The infection should be carried out in the continued presence of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period to allow for viral entry. This time will vary depending on the virus.
-
Removal of Unbound Virus : After the incubation period, wash the cells thoroughly with PBS to remove any unbound virus particles.
-
Quantification of Viral Entry : Proceed with the chosen method to quantify the amount of virus that has successfully entered the cells.
Quantification Methods
This method quantifies the amount of viral genetic material that has entered the cells.
-
Lysate Preparation : Lyse the cells using a suitable lysis buffer.
-
Nucleic Acid Extraction : Extract the viral RNA or DNA from the cell lysate.
-
Reverse Transcription (for RNA viruses) : If the virus has an RNA genome, perform reverse transcription to generate cDNA.
-
qPCR : Perform qPCR using primers and probes specific to a viral gene. The relative amount of viral genetic material in this compound-treated cells versus control cells is then calculated to determine the percentage of inhibition.
This method visualizes the internalization of fluorescently labeled viruses.
-
Virus Labeling : Label the virus with a fluorescent dye (e.g., DiD for the viral membrane or a fluorescent protein fused to a viral protein).
-
Imaging : After the infection step, fix the cells and stain the nuclei with DAPI. Visualize the cells using a fluorescence microscope.
-
Analysis : Quantify the number of internalized viral particles per cell in this compound-treated versus control cells.
This is a common method for high-throughput screening of entry inhibitors.
-
Pseudovirus Production : Produce pseudoviruses that incorporate the viral envelope protein of interest and carry a reporter gene, such as luciferase.
-
Infection and Lysis : Infect the target cells with the pseudovirus in the presence or absence of this compound. After a suitable incubation period (e.g., 48 hours) to allow for reporter gene expression, lyse the cells.
-
Luciferase Assay : Add a luciferase substrate to the cell lysate and measure the resulting luminescence. A decrease in luminescence in this compound-treated cells indicates inhibition of viral entry.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the theoretical mechanism of this compound and a typical experimental workflow.
Pitstop 2: A Technical Guide to its Effects on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 2 is a cell-permeable small molecule inhibitor initially identified for its ability to interfere with clathrin-mediated endocytosis (CME).[1][2] It was designed to competitively bind to the N-terminal β-propeller domain of the clathrin heavy chain, a crucial interaction site for adaptor proteins like amphiphysin, thereby arresting the formation of clathrin-coated pits.[3][4] While its role as a tool to study CME is established, a growing body of evidence reveals that this compound exerts significant anti-proliferative and cytotoxic effects on cancer cells through both CME-dependent and independent mechanisms.[3][5] This technical guide provides an in-depth overview of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing established experimental protocols.
Mechanism of Action
This compound's primary on-target effect is the inhibition of clathrin-mediated endocytosis.[1][2] However, its effects on cancer cells are multifaceted and extend beyond this initial mechanism.
1. On-Target: Inhibition of Clathrin-Mediated Endocytosis (CME)
This compound competitively inhibits the interaction between the clathrin terminal domain and adaptor proteins containing clathrin-box motifs.[1][3] This disruption prevents the assembly of clathrin-coated pits, a critical step in the internalization of various receptors and ligands essential for cell signaling and nutrient uptake.
2. Off-Target Effects and Anti-Proliferative Mechanisms
Significant research has demonstrated that this compound has off-target effects that contribute to its anti-cancer properties. It is crucial for researchers to consider these when interpreting experimental results.
-
Mitotic Spindle Disruption: this compound has been shown to trap cancer cells in metaphase by causing a loss of mitotic spindle integrity.[3][5] This action is independent of its effect on endocytosis but is linked to clathrin's function in stabilizing spindle microtubules.[5] The disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately leading to apoptosis in dividing cancer cells.[3][5]
-
Inhibition of Clathrin-Independent Endocytosis (CIE): Studies have revealed that this compound also potently inhibits CIE, indicating it has cellular targets beyond the clathrin N-terminal domain.[6][7][8]
-
Interaction with Small GTPases: More recent findings indicate that this compound can directly and reversibly bind to small GTPases such as Ran and Rac1.[9][10][11] This interaction can disrupt nucleocytoplasmic transport and overall cell dynamics at concentrations lower than those required to significantly inhibit CME.[9][10]
-
Disruption of Nuclear Pore Complexes (NPCs): this compound has been shown to interfere with the structural and functional integrity of NPCs, which share structural similarities with clathrin coats.[12][13] This interference can impair nucleocytoplasmic transport, a process vital for cancer cell survival and proliferation.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the efficacy of this compound in various experimental contexts.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Amphiphysin-Clathrin TD Association | In vitro | 12 µM | [1] |
| Cell Viability | Highly Metastatic NSCLC Cells (A549_3R) | 214 µM (24h) | [12] |
| Cell Viability | Non-Metastatic NSCLC Cells (A549_0R) | 302 µM (24h) | [12] |
| Cell Viability | Endothelial Cells (EA.hy926) | 254 µM (24h) | [12] |
Table 2: Effective Concentrations of this compound for Cellular Effects
| Effect | Cell Line | Concentration | Incubation Time | Reference |
| Inhibition of Transferrin Endocytosis | J774A.1 Macrophages | 20-40 µM | 30 min | [2] |
| Inhibition of Mitotic Progression | HeLa | 0.001-100 µM | 6 h | [2] |
| Induction of Apoptosis & Growth Inhibition | Dividing Cancer Cells | 1-30 µM | 24 h | [2] |
| No Effect on Growth and Viability | Non-tumorigenic NIH3T3 Fibroblasts | 1-30 µM | 48 h | [2][5] |
| Block of Compensatory Endocytosis | Neuronal Presynaptic Compartments | 15 µM | Not Specified | [1] |
| Inhibition of MHCI and Transferrin Uptake | HeLa | 20 µM | 15 min pre-incubation | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
1. Cell Proliferation and Viability Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cells.[2][12][14]
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., NIH3T3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO (e.g., 30 mM).[15] Serially dilute this compound in serum-free or low-serum media to achieve the desired final concentrations (e.g., 1-100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 1%.[15] Replace the culture medium with the this compound-containing medium.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.
2. Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This protocol is based on established methods to assess the inhibition of CME.[8][16]
-
Cell Culture: Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate and allow them to grow to 80-90% confluency.[15]
-
Serum Starvation: Incubate the cells in serum-free DMEM for 1 hour at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., 20-30 µM in serum-free DMEM with 10 mM HEPES) or DMSO as a control for 15-30 minutes at 37°C.[8][16]
-
Internalization of Labeled Transferrin: Add Alexa Fluor-conjugated transferrin (e.g., 5-10 µg/mL) to the wells and incubate for 10-30 minutes at 37°C to allow for internalization.[8][16]
-
Removal of Surface-Bound Ligand: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove non-internalized transferrin, perform an acid wash with a low pH buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 2-5 minutes on ice.[16]
-
Fixation and Imaging: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Analysis: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's molecular targets and downstream cellular effects.
Caption: Step-by-step workflow for assessing CME inhibition using transferrin uptake.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying clathrin-mediated processes, but its utility as a potential anti-cancer therapeutic is complicated by its off-target effects.[16][17] The compound's ability to induce mitotic arrest and apoptosis in a manner that is selective for dividing cancer cells over non-cancerous cells is a promising characteristic.[3][5] However, the inhibition of CIE and its interaction with fundamental cellular machinery like small GTPases and nuclear pore complexes highlight the need for caution in data interpretation and suggest that its anti-proliferative effects are not solely due to CME inhibition.[9][12]
References
- 1. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 9. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Pitstop 2 and its application in neuroscience research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 2 is a cell-permeable, small molecule inhibitor of clathrin-mediated endocytosis (CME). It functions by competitively binding to the terminal domain of the clathrin heavy chain, thereby preventing the interaction with amphiphysin and other accessory proteins essential for the formation of clathrin-coated pits. In neuroscience research, this compound has emerged as a valuable tool for dissecting the role of CME in a variety of neuronal processes, most notably synaptic vesicle recycling, receptor trafficking, and downstream signaling cascades. This guide provides an in-depth overview of this compound, its applications in neuroscience, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound selectively targets the clathrin terminal domain, a hub for the recruitment of various adaptor and accessory proteins. By competitively inhibiting this interaction, this compound effectively stalls the assembly and maturation of clathrin-coated pits at the plasma membrane. This leads to a disruption of the internalization of cargo proteins that rely on CME for their entry into the cell.
It is crucial for researchers to be aware of the known off-target effects of this compound. Studies have shown that it can also inhibit clathrin-independent endocytosis (CIE) and interact with small GTPases, such as Ran and Rac1.[1][2] These findings necessitate the inclusion of appropriate controls in experimental designs to ensure that the observed effects are indeed attributable to the inhibition of CME.
Applications in Neuroscience Research
The primary application of this compound in neuroscience is the study of synaptic function. Specifically, it has been instrumental in elucidating the role of CME in:
-
Synaptic Vesicle Recycling: At the presynaptic terminal, the rapid recycling of synaptic vesicles is paramount for sustained neurotransmission. This compound has been used to demonstrate the critical role of CME in this process.
-
Neurotransmitter Receptor Trafficking: The density of neurotransmitter receptors at the postsynaptic membrane is a key determinant of synaptic strength. This compound aids in studying how CME regulates the internalization and recycling of receptors, thereby influencing synaptic plasticity.
-
Signal Transduction: The endocytosis of ligand-receptor complexes can be a crucial step in the initiation and propagation of intracellular signaling cascades. This compound is used to investigate the role of CME in pathways critical for neuronal survival, growth, and differentiation, such as those mediated by Brain-Derived Neurotrophic Factor (BDNF).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and effects of this compound in neuronal contexts.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Amphiphysin association with Clathrin TD) | ~12 µM | In vitro assay | [3] |
| Effective Concentration (compensatory endocytosis block) | 15 µM | Presynaptic compartments | [3] |
| Experimental Condition | Parameter Measured | Control | This compound | Reference |
| In vivo synaptic vesicle recycling (Calyx of Held) | Black Synaptic Vesicle (bSV) Density (bSVs/μm³) | 82.33 ± 17.06 | 30.73 ± 5.20 | [4] |
| Large Endosome Density (endosomes/μm³) | 5.80 ± 0.68 | 5.55 ± 2.06 | [4] | |
| Large Endosome Volume (μm³) | 0.00084 ± 0.00104 | 0.00145 ± 0.001 | [4] |
Key Experimental Protocols
Inhibition of Clathrin-Mediated Endocytosis in Primary Neuronal Cultures for Immunofluorescence
This protocol describes the use of this compound to inhibit CME in primary hippocampal neurons, followed by immunofluorescence staining to visualize changes in protein localization.
Materials:
-
Primary hippocampal neurons cultured on poly-D-lysine coated coverslips
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary and fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Culture primary hippocampal neurons to the desired days in vitro (DIV).
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed Neurobasal medium to a final concentration of 20-30 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO only).
-
Remove the culture medium from the neurons and replace it with the this compound-containing medium or vehicle control.
-
Incubate for 15-30 minutes at 37°C and 5% CO2.
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells once with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image using a fluorescence or confocal microscope.
-
Workflow for this compound treatment and immunofluorescence.
Acute Hippocampal Slice Electrophysiology
This protocol outlines the application of this compound during electrophysiological recordings from acute hippocampal slices to investigate its effects on synaptic transmission.
Materials:
-
Acute hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound (stock solution in DMSO)
-
Recording chamber and perfusion system
-
Glass recording electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from rodents according to standard laboratory protocols. Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF.[5]
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
-
Baseline Recording: Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 10-20 minutes).
-
This compound Application:
-
Switch the perfusion to aCSF containing this compound at the desired final concentration (e.g., 15-30 µM). Ensure the DMSO concentration remains low.
-
Include a vehicle control perfusion in separate experiments.
-
Continue recording synaptic activity throughout the drug application.
-
-
Data Analysis:
-
Analyze the recorded synaptic parameters (e.g., EPSC amplitude, frequency, paired-pulse ratio) before, during, and after this compound application.
-
Compare the effects of this compound to the vehicle control.
-
References
- 1. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genes2cognition.org [genes2cognition.org]
Pitstop 2: A Technical Examination of its Specificity for Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 2 emerged as a promising tool for the acute and reversible inhibition of clathrin-mediated endocytosis (CME).[1][2] Developed as a cell-permeable small molecule, it was designed to specifically target the N-terminal domain of the clathrin heavy chain, a critical hub for the recruitment of accessory proteins essential for the formation of clathrin-coated pits.[3][4] This technical guide provides an in-depth analysis of the initial studies that defined the specificity of this compound, and critically examines the subsequent body of evidence that revealed significant off-target effects, thereby redefining its utility as a specific inhibitor of clathrin.
Initial Studies and Proposed Mechanism of Action
This compound was initially characterized as a selective inhibitor that binds to a groove on the N-terminal β-propeller domain of the clathrin heavy chain.[3][5] This binding competitively inhibits the interaction between clathrin and various adaptor proteins that contain a "clathrin-box" motif, such as amphiphysin.[4][5][6] The proposed mechanism suggested that by preventing these crucial protein-protein interactions, this compound would specifically arrest the assembly and maturation of clathrin-coated pits, thereby inhibiting CME.[3]
Initial in vitro binding assays and cellular experiments supported this hypothesis. The compound was shown to inhibit the endocytosis of transferrin, a canonical cargo of CME, with a reported IC50 of approximately 12 µM for the disruption of the amphiphysin-clathrin interaction.[7][8] Furthermore, early studies suggested that this compound did not affect clathrin-independent endocytic (CIE) pathways, such as the uptake of the Shiga toxin.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of the Pitstop family of clathrin inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 8. abcam.com [abcam.com]
Methodological & Application
Application Notes: Pitstop 2 as a Clathrin-Mediated Endocytosis Inhibitor in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitstop 2 is a cell-permeable small molecule inhibitor widely used in cell biology to study clathrin-mediated endocytosis (CME).[1][2] It functions by targeting the N-terminal domain of the clathrin heavy chain, competitively inhibiting its interaction with adaptor proteins containing clathrin-box motifs, such as amphiphysin.[1][2][3] This action prevents the assembly of clathrin-coated pits, a critical step for the internalization of a wide range of cargo, including receptors, transporters, and pathogens.[4][5] In HeLa cells, this compound has been utilized to investigate the role of CME in various cellular processes, including cell division, signaling, and viability.[1] Notably, some studies indicate that this compound can also inhibit clathrin-independent endocytosis (CIE) and may have other cellular targets; therefore, careful experimental design and interpretation of results are crucial.[6][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on HeLa cells as reported in the literature.
Table 1: Inhibitory Concentrations of this compound in HeLa Cells
| Parameter | Cargo Protein | Value | Reference |
| Half-Maximal Inhibition (IC₅₀) | Transferrin (CME Marker) | ~18 µM | [6] |
| Half-Maximal Inhibition (IC₅₀) | MHCI (CIE Marker) | ~6 µM | [6] |
| Effective Concentration | Inhibition of Amphiphysin Association | ~12 µM | [2] |
Table 2: Experimental Conditions for this compound in HeLa Cell Assays
| Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Endocytosis Inhibition | 5 - 30 µM | 15 - 30 min | Dose-dependent inhibition of transferrin and MHCI internalization. | [2][6] |
| Mitotic Progression | 0.001 - 100 µM | 6 h | Inhibition of the mitotic spindle and impaired mitotic progression. | [1] |
| Cell Growth & Apoptosis | 1 - 30 µM | 24 h | Dose-dependent inhibition of cell growth and induction of apoptosis. | [1] |
Signaling Pathway and Mechanism of Action
This compound disrupts clathrin-mediated endocytosis by preventing the recruitment of clathrin to the plasma membrane. It binds to a site on the clathrin terminal domain that overlaps with the binding site for various accessory proteins, thereby blocking the formation of functional clathrin-coated pits.[3]
Caption: this compound inhibits clathrin-mediated endocytosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound for use in cell culture experiments.
-
Reconstitution of Stock Solution:
-
Storage:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 5-30 µM).
-
Crucially , the final concentration of DMSO in the culture medium should be kept low, typically between 0.3% and 1%, to avoid solvent-induced cytotoxicity and precipitation of the compound.[3] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Protocol 2: Clathrin-Mediated Endocytosis Inhibition Assay in HeLa Cells
This protocol uses fluorescently labeled transferrin (Tfn), a classic cargo of CME, to quantify the inhibitory effect of this compound.
Caption: Workflow for a transferrin uptake inhibition assay.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
Serum-free DMEM
-
This compound (and DMSO vehicle)
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 594-Transferrin)
-
Acid Wash Buffer (e.g., 0.1 M Glycine, 0.1 M NaCl, pH 3.0)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash cells once with PBS and incubate in serum-free DMEM for 30 minutes to 1 hour to reduce background from serum-bound transferrin.
-
Inhibitor Pre-incubation: Replace the starvation medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 20 µM) or an equivalent percentage of DMSO for the vehicle control.[6][9] Incubate for 15-30 minutes at 37°C.[6][9]
-
Transferrin Internalization: Add fluorescently-labeled transferrin to the medium (final concentration ~25 µg/mL) and incubate for an additional 30 minutes at 37°C to allow for endocytosis.[6][9][10]
-
Stop Internalization & Acid Wash: Place the dish on ice and wash the cells twice with ice-cold PBS to stop endocytosis. To remove non-internalized, surface-bound transferrin, wash the cells 2-3 times with ice-cold Acid Wash Buffer for 2 minutes each time.[6][9]
-
Fixation: Wash the cells twice more with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Imaging and Analysis: Wash the cells with PBS. The coverslips can now be mounted and imaged using fluorescence or confocal microscopy.[6] Quantify the integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ, Metamorph) to determine the extent of CME inhibition.[6]
Protocol 3: Cell Viability (MTT/CCK-8) Assay
This protocol assesses the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium
-
96-well plates
-
This compound (and DMSO vehicle)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 1-30 µM).[1] Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.[1]
-
Viability Measurement (CCK-8 example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve to determine the concentration at which this compound affects cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 3. abcam.com [abcam.com]
- 4. Clathrin exchange during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clathrin mediated endocytosis - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimal Concentration of Pitstop 2 for Inhibiting Endocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pitstop 2, a cell-permeable inhibitor of clathrin-mediated endocytosis (CME). This document summarizes effective concentrations, provides detailed experimental protocols, and outlines the inhibitor's mechanism of action and potential off-target effects.
Mechanism of Action
This compound was initially identified as an inhibitor that targets the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins like amphiphysin, a crucial step in the formation of clathrin-coated pits.[1][2] This disruption selectively inhibits clathrin-mediated endocytosis (CME).[1] However, subsequent research has revealed that this compound also potently inhibits clathrin-independent endocytosis (CIE), indicating it has additional cellular targets beyond the clathrin N-terminal domain.[3][4] Therefore, it cannot be used to specifically distinguish between CME and CIE pathways.[3][4] The effects of this compound on endocytosis are generally reversible. Cells treated with this compound can regain their endocytic capabilities after a 45-60 minute washout period in full serum media.[5]
dot
Caption: Mechanism of this compound inhibition of CME.
Quantitative Data Summary
The optimal concentration of this compound varies depending on the cell type and the specific endocytic pathway being investigated. Below is a summary of effective concentrations reported in the literature.
| Cell Line | Cargo | Concentration Range (µM) | IC50 (µM) | Incubation Time | Observations |
| HeLa | Transferrin (CME) | 5 - 30 | ~18 | 15-30 min | Dose-dependent inhibition.[4] |
| HeLa | MHCI (CIE) | 5 - 30 | ~6 | 15-30 min | More sensitive to this compound than transferrin uptake.[4] |
| COS-7 | Transferrin (CME) & MHCI (CIE) | 20 | Not specified | 30 min | Significant inhibition of both pathways.[4] |
| BEAS-2B | Transferrin (CME) & MHCI (CIE) | 20 | Not specified | 30 min | Inhibition of both pathways observed.[6] |
| J774A.1 | Transferrin (CME) | 20 - 40 | Not specified | 30 min | No compromise in cell viability at these concentrations.[7] |
| Primary Neurons | Not specified | 15 | Not specified | Not specified | Sufficient to block compensatory endocytosis.[5] |
| Various | General CME | 20 - 25 | Not specified | 5-10 min | Recommended for complete inhibition in most cell types.[5] |
Note on Cytotoxicity and Off-Target Effects:
-
Prolonged incubation times (>30 minutes) and high concentrations (≥30 µM) may lead to non-specific effects and cytotoxicity in some cell lines.[5]
-
This compound has been shown to induce apoptosis and inhibit cell growth in dividing cancer cells (e.g., HeLa) at concentrations of 1-30 µM with 24-hour incubation, while not affecting non-tumorigenic cells like NIH3T3 under similar conditions.[7][8]
-
Studies have indicated that the inhibitory effects of this compound on CME may be due to non-specific actions away from its proposed binding site on the clathrin terminal domain.[2][9]
Experimental Protocols
General Protocol for Inhibition of Endocytosis in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO, e.g., 30 mM)
-
Cell culture medium (serum-free for pre-incubation and assay)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled cargo for endocytosis tracking (e.g., Alexa Fluor 594-Transferrin)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., coverslips in a 24-well plate) and allow them to adhere and reach 80-90% confluency.[5]
-
Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 1 hour at 37°C.[4]
-
Pre-incubation with this compound:
-
Internalization Assay:
-
Add the fluorescently labeled cargo (e.g., Alexa594-Transferrin) to the cells in the presence of this compound or DMSO.
-
Incubate for 10-30 minutes at 37°C to allow for internalization.[4]
-
-
Removal of Surface-Bound Ligand:
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Visualize and quantify the internalized fluorescence using microscopy and image analysis software.
-
dot
Caption: General workflow for endocytosis inhibition assay.
Stock Solution Preparation and Storage
-
Preparation: Prepare a stock solution of this compound in 100% fresh, sterile DMSO to a final concentration of 30 mM. Ensure complete solubilization by vortexing.[5]
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for 4-6 hours at room temperature.[5]
-
Working Solution: Dilute the stock solution directly into an aqueous buffer to the final working concentration. The final DMSO concentration should typically be between 0.3% and 1% to prevent precipitation of the compound.[5]
Important Considerations and Best Practices
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) in your experiments.[4] A negative control compound for this compound, if available from the supplier, is also recommended.[3]
-
Cell Viability: Assess cell viability, especially when using higher concentrations or longer incubation times, to ensure that the observed effects are not due to cytotoxicity.
-
Reversibility: To confirm that the observed effects are due to the inhibitor, a washout experiment can be performed. After treatment, wash the cells with fresh medium and incubate for 45-60 minutes to see if endocytic function is restored.[5]
By carefully considering the cell type, experimental design, and the known characteristics of this compound, researchers can effectively utilize this inhibitor to study the complex processes of endocytosis.
References
- 1. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Pitstop 2: Application Notes and Protocols for Effective Clathrin Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pitstop 2, a widely used inhibitor of clathrin-mediated endocytosis (CME). This document outlines recommended incubation times, effective concentrations, and detailed protocols for assessing its inhibitory effects.
Introduction to this compound
This compound is a cell-permeable small molecule that acutely and reversibly inhibits clathrin-mediated endocytosis.[1] It is proposed to function by binding to the N-terminal domain of the clathrin heavy chain, thereby preventing the interaction with amphiphysin and other accessory proteins essential for the formation of clathrin-coated pits.[2][3][4] However, it is crucial to note that studies have also demonstrated that this compound can inhibit clathrin-independent endocytosis (CIE) and may have other cellular targets.[2][5] Therefore, careful experimental design and appropriate controls are essential when interpreting results obtained using this inhibitor.
Quantitative Data Summary
The effectiveness of this compound is dependent on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from various studies.
Table 1: Recommended Incubation Times and Concentrations for Effective CME Inhibition
| Cell Type | Concentration | Incubation Time | Notes | Reference |
| HeLa | 20 µM | 15 minutes (pre-incubation) | Longer incubation times (>30 minutes) are not recommended due to potential non-specific effects. | [2][5] |
| HeLa | 5-30 µM | 30 minutes (co-incubation with cargo) | Dose-dependent inhibition observed. | [2] |
| Neurons (presynaptic compartment) | 15 µM | Not specified | Sufficient to completely block compensatory endocytosis. | [3][4] |
| Most Cell Lines | 25 µM | 5-10 minutes | Recommended final working concentration for complete CME inhibition. | [3][4] |
| BEAS-2B | 20 µM | 30 minutes (co-incubation with cargo) | Effective inhibition of cargo uptake. | |
| COS-7 | Not specified | Not specified | Inhibition of transferrin and MHCI uptake observed. | [2] |
Table 2: IC50 Values for this compound Inhibition
| Target/Process | Cell Type | IC50 Value | Reference |
| Amphiphysin 1 binding to clathrin terminal domain | In vitro | ~12 µM | [3][4] |
| Clathrin-mediated endocytosis (Transferrin uptake) | HeLa | ~18 µM | [2] |
| Clathrin-independent endocytosis (MHCI uptake) | HeLa | ~6 µM | [2] |
Experimental Protocols
Protocol 1: General Protocol for Inhibition of Clathrin-Mediated Endocytosis
This protocol provides a general guideline for using this compound to inhibit CME in cultured cells, followed by an assessment of cargo internalization.
Materials:
-
This compound (stock solution in DMSO, e.g., 30 mM)
-
Cell culture medium (serum-free for treatment)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescently labeled cargo for CME (e.g., Alexa Fluor 594-Transferrin)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., coverslips in a 24-well plate) and allow them to adhere and reach 80-90% confluency.[4]
-
Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 1 hour at 37°C.[2] this compound can be sequestered by serum albumins, so a serum-free environment is recommended.[3][4]
-
This compound Pre-incubation: Prepare the working solution of this compound in serum-free medium (e.g., 25 µM).[3][4] Remove the medium from the cells and add the this compound working solution. Incubate for 5-15 minutes at 37°C.[2][3][4][5]
-
Cargo Internalization: Add the fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor 594) directly to the this compound-containing medium and incubate for an additional 15-30 minutes at 37°C.[2][5]
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound cargo.
-
Acid Wash (Optional): To remove any remaining surface-bound transferrin, you can perform a low pH wash.[2][5]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Imaging: Mount the coverslips and visualize the internalized cargo using a fluorescence microscope.
Protocol 2: Reversibility of this compound Inhibition
A key feature of this compound is the reversibility of its effects. This protocol allows for the assessment of CME recovery after inhibitor washout.
Materials:
-
Same as Protocol 1
-
Complete cell culture medium (with serum)
Procedure:
-
Follow steps 1-3 of Protocol 1 to inhibit CME with this compound.
-
Washout: Remove the this compound-containing medium and wash the cells twice with a complete (serum-containing) medium.
-
Recovery: Incubate the cells in a fresh complete medium for 45-60 minutes at 37°C to allow for the recovery of endocytic function.[3][4]
-
Cargo Internalization: After the recovery period, replace the medium with serum-free medium containing the fluorescently labeled cargo and incubate for 15-30 minutes at 37°C.
-
Follow steps 5-8 of Protocol 1 for washing, fixation, and imaging.
Visualizations
References
Application Notes and Protocols for Pitstop 2 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 2 is a cell-permeable chemical inhibitor originally developed to target clathrin-mediated endocytosis (CME).[1] It was designed to interfere with the interaction between the N-terminal domain of the clathrin heavy chain and accessory proteins containing clathrin-box motifs, such as amphiphysin.[2][3] While it has been widely used to study CME, accumulating evidence reveals significant off-target effects, making it crucial for researchers to be aware of its broader cellular impacts.[2][4][5] Notably, this compound also inhibits clathrin-independent endocytosis (CIE) and can affect the dynamics of the actin cytoskeleton and the integrity of nuclear pores through interactions with small GTPases like Rac1 and Ran.[6][7]
These application notes provide detailed protocols for using this compound in live-cell imaging experiments, summarize key quantitative data from published studies, and offer visualizations of the relevant cellular pathways to aid in experimental design and data interpretation.
Mechanism of Action
This compound was initially identified as an inhibitor of the interaction between amphiphysin and the terminal domain of clathrin.[8] However, it is now understood that its effects are not limited to clathrin inhibition.[2][8] Studies have shown that this compound can still inhibit endocytosis in cells where clathrin has been knocked down, indicating the presence of additional cellular targets.[2][5] Therefore, it is crucial to interpret data from this compound experiments with caution and to use it as a tool to investigate general endocytic and membrane trafficking processes rather than as a specific inhibitor of CME.[2][4]
Data Presentation
The following tables summarize quantitative data from studies using this compound to inhibit endocytosis in various cell lines.
Table 1: Inhibition of Endocytosis in HeLa Cells
| Cargo Protein | Endocytic Pathway | This compound Concentration (µM) | Incubation Time (min) | % Inhibition (Normalized to DMSO control) | Reference |
| Transferrin (Alexa594-Tfn) | Clathrin-Dependent | 5 | 30 | ~20% | [2] |
| Transferrin (Alexa594-Tfn) | Clathrin-Dependent | 10 | 30 | ~40% | [2] |
| Transferrin (Alexa594-Tfn) | Clathrin-Dependent | 20 | 30 | ~60% | [2] |
| Transferrin (Alexa594-Tfn) | Clathrin-Dependent | 30 | 30 | ~70% | [2] |
| MHCI | Clathrin-Independent | 5 | 30 | ~40% | [2] |
| MHCI | Clathrin-Independent | 10 | 30 | ~65% | [2] |
| MHCI | Clathrin-Independent | 20 | 30 | ~80% | [2] |
| MHCI | Clathrin-Independent | 30 | 30 | ~85% | [2] |
| SNAP-Tac | Clathrin-Independent | 20 | 30 | Significant reduction | [2] |
Table 2: Inhibition of Endocytosis in Other Cell Lines
| Cell Line | Cargo Protein | This compound Concentration (µM) | Incubation Time (min) | Effect | Reference |
| BEAS-2B | Transferrin & MHCI | 20 | 30 | Inhibition of internalization observed | [2][9] |
| COS-7 | Transferrin & MHCI | Not specified | Not specified | Inhibition of internalization observed | [2] |
| Neurons (Calyx of Held) | Synaptic Vesicle Recycling | Not specified | Not specified | Reduced density of newly recycled synaptic vesicles | [10] |
| BT-474 | Trastuzumab-AF647 | 30 | 30 | Inhibition of clathrin-mediated endocytosis | [11] |
Experimental Protocols
Protocol 1: General Inhibition of Endocytosis in Adherent Cells (e.g., HeLa, BEAS-2B)
This protocol describes a general method for assessing the effect of this compound on the internalization of fluorescently labeled cargo in live or fixed cells.
Materials:
-
Adherent cells (e.g., HeLa, BEAS-2B) grown on glass-bottom dishes or coverslips to 80-90% confluency.[3]
-
Serum-free cell culture medium (e.g., DMEM without phenol red).[2][3]
-
This compound (stock solution in DMSO).
-
Negative control for this compound (if available).
-
DMSO (vehicle control).
-
Fluorescently labeled cargo (e.g., Alexa Fluor 594-Transferrin for CME, fluorescently labeled antibodies against MHCI for CIE).[2][8]
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional.
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5), optional for removing surface-bound antibodies.[8]
-
Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES).[9]
Procedure:
-
Cell Preparation: Plate cells on suitable imaging dishes or coverslips and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Before the experiment, wash the cells with serum-free medium and incubate them in serum-free medium for 1 hour at 37°C.[2] this compound can be sequestered by serum albumins, so it is advisable to work in serum-free or low-serum conditions.[3]
-
Inhibitor Pre-incubation: Prepare working solutions of this compound, the negative control, and DMSO in serum-free medium. A common final concentration for this compound is 20-30 µM.[2][11] Aspirate the medium from the cells and add the inhibitor-containing medium (or control medium). Incubate for 15-30 minutes at 37°C.[2][8][11]
-
Cargo Internalization: Add the fluorescently labeled cargo to the cells in the presence of the inhibitor or control and incubate for 30 minutes at 37°C to allow for internalization.[2][8]
-
Washing:
-
For live-cell imaging: Gently wash the cells with PBS and replace the medium with pre-warmed imaging medium.[2] Proceed to imaging.
-
For fixed-cell imaging to visualize internalized cargo: To remove surface-bound cargo (especially antibodies), wash the cells with cold PBS and then briefly with acid wash buffer, followed by several washes with cold PBS.[8]
-
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells with PBS.
-
Imaging: Mount the coverslips (if used) and image the cells using an appropriate fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Assessing Plasma Membrane Protein Dynamics
This protocol can be used to investigate the effect of this compound on the mobility of plasma membrane proteins.
Materials:
-
Cells expressing a fluorescently tagged plasma membrane protein (e.g., HeLa cells expressing SNAP-Tac).[2]
-
Fluorescent SNAP-tag label (e.g., BG-Alexa 488).[2]
-
This compound.
-
DMSO.
-
Serum-free medium.
-
Imaging medium.
-
Confocal microscope with FRAP capabilities.
Procedure:
-
Cell Preparation and Labeling: Culture cells expressing the fluorescently tagged protein on imaging dishes. Label the surface protein with the fluorescent probe according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the cells with 20 µM this compound or DMSO in serum-free medium for 15 minutes at 37°C.[2]
-
Live-Cell Imaging Setup: Place the imaging dish on the confocal microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
FRAP Experiment:
-
Acquire a few pre-bleach images of a selected region of interest on the plasma membrane.
-
Photobleach the selected region using a high-intensity laser.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence. Images are typically taken at 2-second intervals for a total of 2 minutes.[9]
-
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time and correct for photobleaching during image acquisition. Plot the normalized fluorescence recovery curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's intended and off-target mechanisms.
Experimental Workflow Diagram
Caption: Workflow for this compound live-cell imaging.
Important Considerations and Best Practices
-
Controls are Critical: Always include a vehicle control (DMSO) and, if possible, a structurally related but inactive control compound to account for off-target effects.[2]
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell types. It is recommended to perform a dose-response curve to determine the lowest effective concentration that produces the desired effect in your system.[2] Be aware that higher concentrations and longer incubation times are more likely to induce off-target effects and cytotoxicity.[3][12]
-
Serum-Free Conditions: As this compound can be sequestered by serum proteins, performing experiments in serum-free or low-serum media is recommended for consistent results.[3]
-
Reversibility: The effects of this compound are often reversible. To confirm that the observed phenotype is due to the inhibitor, you can perform washout experiments where the inhibitor is removed, and the cells are allowed to recover.[3][12]
-
Live-Cell Imaging Environment: Maintaining a stable and physiological environment (37°C, 5% CO2, humidity) is crucial for the duration of the experiment to ensure cell health and obtain reliable data.[13][14]
-
Phototoxicity: Minimize light exposure to reduce phototoxicity, which can stress the cells and affect the experimental outcome. Use the lowest possible laser power and exposure times that still provide a good signal-to-noise ratio.[15][16]
-
Data Interpretation: Given the known off-target effects of this compound, it is essential to interpret the results with caution.[4] Avoid concluding that an observed effect is solely due to the inhibition of clathrin-mediated endocytosis without further validation using more specific methods like siRNA-mediated knockdown of clathrin heavy chain.[2]
By following these protocols and considering the broader cellular effects of this compound, researchers can effectively utilize this tool to investigate endocytosis and other dynamic cellular processes in live-cell imaging experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 10. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 11. From Image to Results | Novel Approaches to Measure Receptor-Mediated Endocytosis of Herceptin [zeiss.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ibidi.com [ibidi.com]
- 15. Live-cell imaging; cell death assay [protocols.io]
- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for Assessing Transferrin Uptake Inhibition with Pitstop 2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of transferrin uptake using Pitstop 2, a cell-permeable inhibitor of clathrin-mediated endocytosis (CME). Transferrin, a glycoprotein that binds and transports iron, is internalized by cells through CME, making it an excellent marker for this pathway. This compound targets the N-terminal domain of clathrin, preventing its interaction with adaptor proteins and thereby inhibiting the formation of clathrin-coated pits and vesicles.[1][2] These application notes offer a comprehensive guide for researchers investigating CME and the effects of potential inhibitors.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on transferrin uptake in HeLa cells. The data is compiled from studies quantifying the internalization of fluorescently labeled transferrin in the presence of varying concentrations of this compound.
| This compound Concentration (µM) | Mean Inhibition of Transferrin Uptake (%) | Cell Type | Notes |
| 5 | ~20% | HeLa | Inhibition was not statistically significant at this concentration in some studies.[3] |
| 10 | Not specified | HeLa | - |
| 18 | ~50% (IC50) | HeLa | Half-maximal inhibition for transferrin uptake was observed at approximately 18 µM.[3][4] |
| 20 | >50% | HeLa | Statistically significant inhibition (p<0.001) was consistently observed at this concentration.[1][3] |
| 30 | >60% | HeLa | Statistically significant inhibition (p<0.001) was consistently observed at this concentration.[1][3] |
Signaling Pathway
The diagram below illustrates the process of clathrin-mediated endocytosis for transferrin uptake and the mechanism of inhibition by this compound.
Caption: Clathrin-mediated endocytosis of transferrin and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for assessing transferrin uptake inhibition.
Caption: Experimental workflow for the transferrin uptake inhibition assay.
Experimental Protocols
This section details the methodologies for performing a transferrin uptake inhibition assay using this compound, with options for analysis by either fluorescence microscopy or flow cytometry.
Materials
-
Cell Line: HeLa cells are commonly used; however, other cell lines can be substituted.
-
Culture Medium: DMEM or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Serum-Free Medium: Culture medium without FBS, supplemented with 25 mM HEPES (pH 7.4) and 0.5% (w/v) BSA.
-
This compound: Prepare a stock solution in DMSO (e.g., 30 mM) and store at -20°C.
-
Fluorescently-labeled Transferrin: E.g., Transferrin-Alexa Fluor™ 488, 594, or 647. Prepare aliquots and store as per the manufacturer's instructions.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Acid Wash Buffer (Optional): 0.1 M Glycine, 150 mM NaCl, pH 3.0.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Mounting Medium with DAPI: For fluorescence microscopy.
Protocol for Fluorescence Microscopy
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Inhibitor Treatment:
-
Dilute this compound from the stock solution into serum-free medium to the desired final concentrations (e.g., 5, 10, 20, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the starvation medium and add the medium containing this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.[6]
-
-
Transferrin Uptake:
-
Without removing the inhibitor-containing medium, add fluorescently-labeled transferrin to a final concentration of 20-50 µg/mL.[3]
-
Incubate for 5-30 minutes at 37°C. The incubation time can be optimized depending on the cell type and experimental goals. A 10-15 minute pulse is often sufficient to label the early endosomal compartment.[3][6]
-
-
Stopping the Assay and Washing:
-
To stop the uptake, immediately place the plate on ice and aspirate the medium.
-
Wash the cells three times with ice-cold PBS.
-
-
Acid Wash (Optional):
-
To remove any transferrin that is bound to the cell surface but not internalized, briefly wash the cells with the ice-cold acid wash buffer for 1 minute on ice.
-
Immediately wash twice with ice-cold PBS to neutralize the acid.
-
-
Fixation and Mounting:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Protocol for Flow Cytometry
-
Cell Preparation:
-
Culture cells in 6-well plates or flasks to 80-90% confluency.
-
-
Serum Starvation and Inhibitor Treatment:
-
Follow steps 2 and 3 from the microscopy protocol.
-
-
Transferrin Uptake:
-
Follow step 4 from the microscopy protocol.
-
-
Cell Detachment and Staining:
-
Stop the uptake by placing the plate on ice and washing with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or gentle scraping.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold PBS and repeat the wash twice.
-
-
Acid Wash (Optional):
-
Resuspend the cell pellet in ice-cold acid wash buffer and incubate for 1 minute on ice.
-
Add excess ice-cold PBS and pellet the cells.
-
Wash once more with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify transferrin uptake. Calculate the percentage of inhibition by comparing the MFI of this compound-treated samples to the vehicle control.
-
References
- 1. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 6. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
Application Notes and Protocols: Preparing and Using Pitstop 2 Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and application of Pitstop 2, a widely used cell-permeable inhibitor of clathrin-mediated endocytosis (CME). It includes detailed protocols, data tables for quick reference, and diagrams to illustrate key processes and mechanisms.
Introduction and Mechanism of Action
This compound is a small molecule that selectively targets the N-terminal domain of the clathrin heavy chain.[1][2] It functions by competitively inhibiting the binding of accessory proteins, such as amphiphysin, that are essential for the assembly and maturation of clathrin-coated pits (CCPs).[3][4] The IC₅₀ value for the inhibition of amphiphysin association with the clathrin terminal domain is approximately 12 µM.[3][4][5] This interference effectively stalls CCP dynamics and blocks the internalization of cargo associated with receptor-mediated endocytosis.[6]
While it is a powerful tool for studying CME, researchers should be aware that this compound is not entirely specific. Studies have shown it can also act as a potent inhibitor of clathrin-independent endocytosis (CIE).[5][7][8] Furthermore, at certain concentrations and incubation times, it may exhibit off-target effects, including the disruption of mitotic spindle formation and interaction with small GTPases.[9][10][11] The inhibitory effects of this compound on endocytosis are reversible, a feature that can be utilized for control experiments.[4][9]
Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its efficacy and ensuring experimental reproducibility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₃BrN₂O₃S₂[7] |
| Molecular Weight | 473.36 g/mol [7] |
| Appearance | White to light brown powder[6] |
| Purity | ≥98% (HPLC)[5][6] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL to 95 mg/mL)[5][6][7]. Not water-soluble[4]. |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | Up to 3 years[7] | Protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month[7] | Aliquot to avoid freeze-thaw cycles.[4][7] |
| DMSO Stock Solution | -80°C | Up to 1 year[7][12] | Preferred for long-term storage. |
Protocols
Protocol 1: Preparation of this compound Stock Solution (30 mM)
This protocol describes how to prepare a high-concentration stock solution in DMSO, which is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: Determine the required mass of this compound powder to achieve a 30 mM concentration. (Mass = 0.030 mol/L * 473.36 g/mol * Volume in L). For 1 mL, this is ~14.2 mg.
-
Dissolution: Aseptically add the calculated mass of this compound to a sterile tube. Add the required volume of fresh, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. A 30 mM stock solution should be stable for 4-6 hours at room temperature.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[4][7]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage as specified in Table 2.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solution
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution directly into the final aqueous medium (e.g., serum-free cell culture medium) to the desired final working concentration (see Table 3).
-
Ensure the final concentration of DMSO in the working solution is between 0.3% and 1.0%.[4] Concentrations below this range may cause the compound to precipitate.[4]
-
Use the working solution immediately. Stability in aqueous buffers has not been determined, and re-use is not recommended.[4]
Important Note: this compound is an amphiphilic molecule and can be sequestered by serum albumins. Therefore, it is strongly recommended to perform experiments in serum-free media for maximum efficacy.[4]
Application in Cellular Assays
The following is a generalized protocol for inhibiting CME, which should be optimized for specific cell types and experimental conditions.
Protocol 3: General Assay for Inhibition of Transferrin Uptake
This assay uses fluorescently labeled transferrin, a classic cargo of CME, to quantify the inhibitory effect of this compound.
Materials:
-
Cells grown on coverslips or imaging plates (e.g., HeLa cells at 80-90% confluency).[4]
-
Serum-free cell culture medium (e.g., DMEM with 10 mM HEPES, pH 7.4).[4]
-
This compound working solution (e.g., 25 µM in serum-free medium).
-
Vehicle control (serum-free medium with the same final DMSO concentration).
-
Fluorescently labeled Transferrin (e.g., Alexa Fluor 594-Transferrin).
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% Paraformaldehyde in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Serum Starvation: Wash cells with serum-free medium and incubate for 1 hour to clear surface-bound transferrin.[8]
-
Pre-incubation: Remove the medium and add the this compound working solution (e.g., 25 µM) or the DMSO vehicle control. Incubate for 5-15 minutes at 37°C.[4][7][8]
-
Internalization: Add fluorescently labeled transferrin to the cells and incubate for an additional 5-30 minutes at 37°C to allow for endocytosis.[3][7]
-
Wash: Place the plates on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An optional acid wash can be used to strip remaining surface signal.[7]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining & Mounting: Wash cells with PBS and mount the coverslips using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging & Analysis: Acquire images using fluorescence microscopy and quantify the internalized fluorescence intensity per cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 4. abcam.com [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ≥98% (HPLC), powder, clathrin-mediated endocytosis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pitstop 2 Treatment of Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitstop 2 is a cell-permeable inhibitor of clathrin-mediated endocytosis (CME). It is designed to interfere with the interaction between the clathrin terminal domain and amphiphysin, a key protein involved in the formation of clathrin-coated pits.[1] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including its mechanism of action, potential off-target effects, and detailed protocols for its application and the assessment of its effects.
Important Note on Specificity: While this compound is a widely used tool to study CME, researchers should be aware of its potential non-specific effects. Studies have shown that this compound can inhibit clathrin-independent endocytosis and may have off-target effects, including the alteration of vesicular and mitochondrial pH.[2] Therefore, it is crucial to include appropriate controls and interpret data with caution.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target Interaction | IC50 Value | Cell Type/System | Reference |
| Clathrin Terminal Domain - Amphiphysin Association | 12 µM | In vitro | [1] |
| Clathrin Inhibition (ELISA) | 1.9 µM | In vitro | [3] |
Table 2: Effects of this compound on Endocytosis
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| HeLa Cells | 5 - 30 µM | 30 min | Dose-dependent inhibition of transferrin (CME) and MHCI (CIE) uptake. | [4] |
| Primary Neurons (Calyx of Held) | Not specified | Not specified | Reduced density of newly formed synaptic vesicles. | [5][6] |
| Neuronal Presynaptic Compartments | 15 µM | Not specified | Sufficient to block compensatory endocytosis. | [7] |
Table 3: Effects of this compound on Neuronal Structures
| Cell Type | Treatment | Parameter | Observation | Reference |
| Primary Neurons (Calyx of Held) | This compound | Density of black synaptic vesicles (bSVs) | Reduced density compared to control. | [6] |
| Primary Neurons (Calyx of Held) | This compound | Volume of large endosomes | Increased volume compared to control. | [6] |
Table 4: Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Effect on Viability | Reference |
| HeLa Cells | 1, 3, 10, 30 µM | 24 hours | Dose-dependent reduction in the number of viable cells. | [8] |
| HeLa Cells | Increasing concentrations | 20 hours | Increased LDH release (indicator of cytotoxicity). | [9] |
Signaling Pathways and Experimental Workflows
Clathrin-Mediated Endocytosis Pathway
References
- 1. Abcam this compound, Novel cell-permeable clathrin inhibitor, 5MG, Quantity: | Fisher Scientific [fishersci.com]
- 2. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 7. content.abcam.com [content.abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Pitstop 2 solubility issues in cell culture media.
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when using Pitstop 2 in cell culture media.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add this stock to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO concentration is lowered.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The final concentration of this compound in the cell culture medium exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response curve to identify the optimal concentration for your experiment.[2][3] |
| Low Final DMSO Concentration | The final concentration of DMSO in the media is too low to keep the hydrophobic this compound in solution. A final DMSO concentration of 0.1% may be too low and can lead to precipitation. | Ensure the final DMSO concentration in your culture medium is between 0.3% and 1%. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock solution in pre-warmed (37°C) serum-free media or buffer (e.g., containing 10 mM HEPES, pH 7.4).[1] Then, add this intermediate dilution to the final volume of your cell culture medium. |
| Use of Cold Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1] |
| Presence of Serum | This compound is an amphiphilic molecule and can be sequestered by serum albumins, which may affect its availability and solubility. | It is recommended to use serum-free media for experiments with this compound. If serum is required, tolerate only low concentrations (0.1-0.2%), though this has not been extensively tested. |
Issue: Media Containing this compound Becomes Cloudy or Shows Precipitate After Incubation
Question: My cell culture media with this compound appeared clear initially, but after several hours in the incubator, I noticed it became cloudy and a precipitate had formed. What is the reason for this delayed precipitation?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound stock solutions in DMSO are stable for only 4-6 hours at room temperature. Leaving the working solution for extended periods can lead to degradation and precipitation. | Prepare fresh working solutions of this compound for each experiment and use them promptly. Avoid storing diluted aqueous solutions. |
| Interaction with Media Components | Over time, this compound may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[1] | If delayed precipitation is consistently observed, consider using a different basal media formulation. |
| pH and Temperature Fluctuations | Changes in the pH of the culture medium due to cellular metabolism or slight temperature fluctuations in the incubator can affect the solubility of this compound. | Ensure your incubator is properly calibrated for stable temperature and CO2 levels to maintain a consistent pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound should be dissolved in 100% fresh, sterile DMSO to prepare a stock solution. Recommended stock concentrations range from 30 mM to 50 mg/mL (105.63 mM).[2] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2]
Q2: How should I store my this compound stock solution?
A2: Aliquots of the DMSO stock solution should be stored at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles, as this can affect the compound's activity. When stored at -20°C, the stock solution is stable for up to one year; at -80°C, it is stable for up to two years.[2]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The working concentration of this compound can vary depending on the cell line and experimental goals. Typical concentrations range from 1 µM to 40 µM.[2][3] A concentration of 25 µM is often recommended for effectively blocking clathrin-mediated endocytosis (CME). However, concentrations of 30 µM or higher may lead to cell detachment in some cell lines.
Q4: What is the recommended incubation time for this compound treatment?
A4: For inhibiting CME, a short incubation time of 5 to 30 minutes is typically sufficient.[2] Longer incubation times (greater than 30 minutes) are not recommended as they may lead to non-specific effects.
Q5: Are there known off-target effects of this compound?
A5: Yes, several studies have reported that this compound has off-target effects. It has been shown to inhibit clathrin-independent endocytosis and may have other cellular targets besides the N-terminal domain of clathrin.[3][4][5] Some research suggests that the observed inhibition of CME might be due to these non-specific actions.[4][6] Therefore, it is crucial to include appropriate controls in your experiments to validate your findings.
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a step-by-step guide to minimize the risk of precipitation when preparing a this compound working solution.
-
Prepare Stock Solution:
-
Dissolve this compound in 100% fresh, sterile DMSO to a final concentration of 30 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[2]
-
-
Prepare Intermediate Dilution (Recommended):
-
Pre-warm serum-free cell culture medium or a suitable buffer (e.g., DMEM with 10 mM HEPES, pH 7.4) to 37°C.
-
Create an intermediate dilution of this compound by adding a small volume of the 30 mM DMSO stock to the pre-warmed medium. For example, to make a 300 µM intermediate solution, add 1 µL of 30 mM stock to 99 µL of medium. Gently mix.
-
-
Prepare Final Working Solution:
-
Pre-warm your final volume of complete cell culture medium (preferably serum-free) to 37°C.
-
Add the intermediate dilution (or a small volume of the DMSO stock if not using an intermediate step) to the pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 30 µM, add 100 µL of the 300 µM intermediate solution to 900 µL of medium.
-
Ensure the final DMSO concentration does not exceed 1%.
-
Gently mix the final working solution.
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution is clear, add it to your cells immediately. Do not store the diluted aqueous solution.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting Clathrin-Mediated Endocytosis.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing and minimizing Pitstop 2 cytotoxicity in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers assess and minimize cytotoxicity associated with Pitstop® 2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for Pitstop® 2?
Pitstop® 2 is designed as a cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[1][2] It is believed to competitively inhibit the interaction between the clathrin terminal domain and other proteins, such as amphiphysin, which are necessary for the formation of clathrin-coated pits.[2][3]
Q2: I am observing high levels of cytotoxicity in my experiments with Pitstop® 2. Why is this happening?
High cytotoxicity with Pitstop® 2 can be due to several factors:
-
Off-target effects: Pitstop® 2 is known to have off-target effects and is not specific to clathrin-mediated endocytosis.[4][5] It can also inhibit clathrin-independent endocytosis.[6][7]
-
Concentration and incubation time: High concentrations and long incubation times (greater than 30 minutes) are not recommended as they can lead to non-specific effects and cytotoxicity.[8] In some cancer cell lines like HeLa, Pitstop® 2 can induce apoptosis and inhibit cell growth at concentrations of 1-30 µM with a 24-hour incubation.[1]
-
Cell type sensitivity: Different cell lines exhibit varying sensitivity to Pitstop® 2. For instance, dividing cancer cells may be more susceptible.[1][9] Neurons are also particularly sensitive to amphiphilic compounds like Pitstop® 2.[8]
Q3: How can I minimize the cytotoxic effects of Pitstop® 2?
To minimize cytotoxicity, consider the following:
-
Optimize concentration: Use the lowest effective concentration of Pitstop® 2. Titrate the concentration to find the optimal balance between endocytosis inhibition and cell viability for your specific cell line.
-
Limit incubation time: Keep the incubation time as short as possible, ideally between 5-15 minutes, and not exceeding 30 minutes.[8]
-
Use appropriate controls: Always include a negative control compound, if available, and a vehicle control (e.g., DMSO) in your experiments.[6]
-
Consider alternatives: If cytotoxicity remains an issue, you may need to consider alternative methods for inhibiting clathrin-mediated endocytosis, such as siRNA-mediated knockdown of clathrin heavy chain.[6]
Q4: Is Pitstop® 2 specific for clathrin-mediated endocytosis (CME)?
No, studies have shown that Pitstop® 2 is not specific for CME and can also inhibit clathrin-independent endocytosis (CIE).[3][6][7] Therefore, it cannot be used to definitively distinguish between CME and CIE pathways.[3][6] Its inhibitory effects may be due to a more general mechanism, such as reducing the mobility of integral membrane proteins.[4][5]
Q5: What are the recommended storage and handling conditions for Pitstop® 2?
A stock solution of Pitstop® 2 should be prepared in 100% DMSO.[8] Aliquots of the stock solution should be stored at -20°C or -80°C. It is reported that DMSO stock solutions may be stable for one month at -20°C and one year at -80°C, though this has not been validated. Avoid repeated freeze-thaw cycles.[8]
Quantitative Data Summary
Table 1: Recommended Working Concentrations for Endocytosis Inhibition
| Cell Line | Concentration | Incubation Time | Effect |
| J774A.1 Macrophages | 20-40 µM | 30 min | Inhibition of transferrin endocytosis without compromising viability.[1] |
| HeLa | 5-30 µM | 30 min | Dose-dependent inhibition of transferrin and MHCI internalization.[6] |
| Neurons | 15 µM | Not specified | Sufficient to block compensatory endocytosis.[8] |
Table 2: Observed Cytotoxic Concentrations of Pitstop® 2
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HeLa | 1-30 µM | 24 h | Induces apoptosis and inhibits cell growth.[1] |
| HeLa | 1-30 µM | 6 h | Inhibits mitotic spindle and impairs mitotic progression.[1] |
| Dividing HeLa cells | Not specified | 20 h | Reduced viability.[9][10] |
| NIH3T3 fibroblasts | 1-30 µM | 48 h | Did not affect growth and viability.[1] |
Experimental Protocols
Protocol 1: Assessing Pitstop® 2 Cytotoxicity using an LDH Assay
-
Cell Plating: Plate cells (e.g., HeLa) in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Cell Treatment: The following day, treat the cells with a serial dilution of Pitstop® 2 (e.g., 1, 3, 10, 30 µM) and a vehicle control (DMSO). Include a positive control for maximal lysis.
-
Incubation: Incubate the plate for the desired time (e.g., 20 hours).
-
LDH Assay: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions to measure the release of LDH into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis
-
Cell Culture: Grow cells (e.g., HeLa) on coverslips to 80-90% confluency.[8]
-
Pre-incubation: Pre-incubate the cells with serum-free media containing the desired concentration of Pitstop® 2 (e.g., 20 µM) or DMSO for 15 minutes.[6]
-
Internalization: Add a fluorescently labeled cargo that undergoes CME (e.g., Alexa594-Transferrin) to the media and incubate for 30 minutes at 37°C.[6]
-
Acid Wash: To remove surface-bound transferrin, wash the cells with a low pH acid wash buffer.[6]
-
Fixation and Imaging: Fix the cells and mount the coverslips on microscope slides. Image the cells using fluorescence microscopy to visualize the internalized transferrin.
-
Quantification: Quantify the total integrated fluorescence intensity of internalized transferrin per cell using image analysis software.[6]
Visualizations
Caption: Intended mechanism of Pitstop® 2 on CME.
Caption: Off-target effects of Pitstop® 2.
Caption: Troubleshooting workflow for Pitstop® 2 cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pitstop 2 Technical Support Center: Understanding and Controlling for Off-Target Effects
Welcome to the technical support center for Pitstop 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the well-documented off-target effects of this compound. While initially identified as an inhibitor of clathrin-mediated endocytosis (CME), subsequent research has revealed that this compound has multiple cellular targets. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments accurately.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of clathrin-mediated endocytosis (CME)?
No, this compound is not a specific inhibitor of CME.[1][2][3][4][5][6] It was initially designed to block the interaction between the N-terminal domain of the clathrin heavy chain and amphiphysin.[2][3][7] However, numerous studies have demonstrated that this compound also potently inhibits clathrin-independent endocytosis (CIE).[1][2][3][4][8] Therefore, it cannot be used to specifically distinguish between CME and CIE pathways.[1][2][3][4]
Q2: What are the primary known off-target effects of this compound?
This compound has several well-characterized off-target effects, including:
-
Inhibition of Clathrin-Independent Endocytosis (CIE): It is a potent inhibitor of various CIE pathways.[1][2][3][4][8]
-
Disruption of the Actin Cytoskeleton: this compound can cause significant rearrangements of the actin cytoskeleton, which can indirectly affect a wide range of cellular processes, including endocytosis.[9][10]
-
Effects on Small GTPases: It has been shown to directly interact with and inhibit small GTPases such as Rac1 and Ran, affecting cell motility and nucleocytoplasmic transport.[9][11]
-
Alteration of Cellular pH: Some studies have reported that this compound can alter the pH of vesicular and mitochondrial compartments.[5][6]
-
Impairment of Nuclear Pore Complex Permeability: this compound can disrupt the permeability barrier of the nuclear pore complex.[12]
-
Cytotoxicity and Anti-proliferative Effects: Particularly in dividing cancer cells, this compound can induce cell death and inhibit proliferation.[7][13][14][15]
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application. However, be aware that higher concentrations (typically ≥30 µM) are more likely to induce off-target effects and cytotoxicity.[16] For example, half-maximal inhibition of CME (transferrin uptake) in HeLa cells was observed around 18 µM, while for a CIE cargo (MHCI), it was around 6 µM.[2]
Q4: How can I control for the off-target effects of this compound in my experiments?
Several control experiments are essential when using this compound:
-
Use a Negative Control: A structurally related but inactive compound, if available (e.g., this compound negative control), should be used to ensure the observed effects are not due to the chemical scaffold.[2]
-
Clathrin Knockdown/Knockout: To confirm that the observed phenotype is indeed clathrin-dependent, perform the experiment in cells where the clathrin heavy chain has been depleted using techniques like siRNA or CRISPR.[1][2][5] If this compound still produces the same effect in clathrin-depleted cells, it is likely an off-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by re-expressing a wild-type or mutant form of the proposed target to see if the phenotype can be reversed.
-
Monitor Actin Cytoskeleton Integrity: Use phalloidin staining to visualize the actin cytoskeleton in this compound-treated cells compared to controls.[9]
-
Assess Cell Viability: Perform cytotoxicity assays (e.g., LDH assay or trypan blue exclusion) to ensure the observed effects are not a consequence of cell death.[13]
-
Use Alternative Inhibitors: Whenever possible, use other, more specific inhibitors of CME (if available) or complementary genetic approaches to validate your findings.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Inhibition of a process thought to be clathrin-independent. | This compound is a known inhibitor of CIE.[1][2][3][4] | Use alternative methods to block CME, such as siRNA-mediated knockdown of clathrin heavy chain.[1][2] |
| Unexpected changes in cell morphology, motility, or adhesion. | Disruption of the actin cytoskeleton or inhibition of small GTPases like Rac1.[9][10] | Visualize the actin cytoskeleton using phalloidin staining. Consider using lower concentrations of this compound or alternative inhibitors. |
| Alterations in nuclear protein localization or nuclear transport. | This compound can affect the permeability of the nuclear pore complex, potentially through its interaction with the small GTPase Ran.[11][12] | Use imaging techniques to assess the localization of known nuclear and cytoplasmic proteins. |
| High levels of cell death in your experimental cultures. | This compound can be cytotoxic, especially in dividing cells.[7][13][14] | Perform a dose-response curve to find a non-toxic concentration. Conduct a time-course experiment to determine the optimal treatment duration. |
| Inconsistent or variable results between experiments. | This compound is an amphiphile and can precipitate out of solution, especially at lower DMSO concentrations.[16] | Ensure the final DMSO concentration is sufficient to keep the compound in solution (generally between 0.3% and 1%).[16] Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on clathrin-dependent and -independent endocytosis in HeLa cells.
| Endocytic Cargo | Endocytic Pathway | IC50 (µM) | Reference |
| Transferrin | Clathrin-Dependent (CDE) | ~18 | [2] |
| MHCI | Clathrin-Independent (CIE) | ~6 | [2] |
Key Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Endocytosis
This protocol is adapted from Dutta et al., 2012.[2]
-
Cell Culture: Plate HeLa cells on glass coverslips and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with serum-free media containing either DMSO (vehicle control), a specified concentration of this compound, or a negative control compound for 15 minutes at 37°C.
-
Internalization: Add fluorescently labeled cargo (e.g., Alexa594-Transferrin for CME, or antibodies to a CIE cargo like MHCI) to the cells and incubate for 30 minutes at 37°C in the continued presence of the inhibitor or control.
-
Surface Stripping: To visualize only internalized cargo, wash the cells with an acidic solution (e.g., low pH glycine buffer) to remove surface-bound ligands.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If using antibodies as cargo, permeabilize the cells and stain with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the total integrated fluorescence intensity of the internalized cargo per cell using image analysis software.
Protocol 2: Visualizing the Actin Cytoskeleton
-
Cell Treatment: Plate cells on glass coverslips and treat with DMSO or this compound for the desired time and concentration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the actin filaments by incubating the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using fluorescence microscopy.
Visualizations
Caption: Intended mechanism and known off-target effects of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 4. [PDF] this compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | Semantic Scholar [semanticscholar.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clathrin inhibitor Pitstop-2 disrupts the nuclear pore complex permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. abcam.com [abcam.com]
Pitstop 2 & Clathrin-Independent Endocytosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Pitstop 2, particularly concerning its impact on clathrin-independent endocytosis (CIE).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound was developed as a cell-permeable small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2] Its intended mechanism is to bind to the N-terminal domain of the clathrin heavy chain, which prevents the interaction between clathrin and other essential proteins like amphiphysin, thereby inhibiting the formation of clathrin-coated pits and vesicles.[1][3][4]
Q2: I used this compound to inhibit CME, but my process of interest, which I believed to be clathrin-independent, was also blocked. Why?
A2: This is a widely reported observation. Despite its design, this compound is not specific to clathrin-mediated endocytosis and is a potent inhibitor of clathrin-independent endocytosis (CIE).[3][5][6] Therefore, if your process is inhibited by this compound, you cannot conclude that the process is clathrin-dependent. The compound has additional cellular targets besides the clathrin N-terminal domain.[5][7]
Q3: What specific clathrin-independent pathways are known to be affected by this compound?
A3: Studies have shown that this compound inhibits the internalization of various CIE cargo proteins, such as the major histocompatibility complex class I (MHCI).[3][7][8] The effects are not limited to a single CIE pathway, and evidence suggests it may act through a general mechanism, such as reducing the mobility of integral membrane proteins, rather than targeting a specific CIE-related protein.[9][10] It has also been shown to directly bind to and inhibit small GTPases like Ran and Rac1, which could explain its broad effects on cellular dynamics.[11]
Q4: My results with this compound are inconsistent or show high toxicity. What could be the cause?
A4: Inconsistency and toxicity can arise from several factors:
-
Concentration: High concentrations (>30 µM) can lead to non-specific effects and cause some cell lines to detach from plates.[12]
-
Incubation Time: Long incubation periods (greater than 30 minutes) are not recommended as they may increase off-target effects.[12]
-
Compound Stability: this compound stock solutions in DMSO are stable for only 4-6 hours at room temperature. Repeated freeze-thaw cycles should be avoided.[12]
-
Solubility: The compound can precipitate in aqueous media if the final DMSO concentration is too low (e.g., <0.1%). A final DMSO concentration of 0.3-1% is generally recommended to maintain solubility.[12]
-
Cell Line Differences: The sensitivity to this compound can vary between cell lines.[13]
Q5: Are the effects of this compound reversible?
A5: Yes, the inhibitory effects of this compound on endocytosis are reported to be reversible. To restore CME, cells treated with this compound can be incubated in fresh, full-serum medium for 45-60 minutes, with a couple of media changes.[12] This reversibility can be used as an important control in experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inhibition of a known CIE pathway | This compound has known off-target effects and inhibits CIE.[3][5][7] | Do not use this compound as a tool to distinguish between CME and CIE.[5] Use more specific methods like siRNA/shRNA knockdown of clathrin heavy chain.[14][15] |
| No inhibition of CME observed | Compound degradation or precipitation. | Prepare fresh working solutions from a properly stored, non-repeatedly thawed aliquot. Ensure final DMSO concentration is sufficient (0.3-1%) to prevent precipitation.[12] |
| Insufficient incubation time or concentration. | Optimize incubation time (5-15 minutes) and perform a dose-response curve (e.g., 5 µM to 30 µM) to find the optimal concentration for your cell line.[3][12] | |
| High cell death or morphological changes | Concentration is too high or incubation is too long. | Reduce the final concentration of this compound and limit the incubation time to under 30 minutes.[12] |
| Off-target effects on critical cellular processes. | This compound is known to affect mitotic progression and other cellular functions.[1][9][10] Consider if these effects could be confounding your results. |
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effects of this compound on clathrin-dependent and clathrin-independent cargo internalization in HeLa cells.
| Cargo Protein | Endocytic Pathway | Half-Maximal Inhibition (IC50) | Cell Line | Reference |
| Transferrin | Clathrin-Dependent (CDE) | ~18 µM | HeLa | [3] |
| MHCI | Clathrin-Independent (CIE) | ~6 µM | HeLa | [3] |
Note: The lower IC50 for MHCI indicates that, in this specific system, clathrin-independent endocytosis was more sensitive to this compound inhibition than clathrin-dependent endocytosis.[3]
Experimental Protocols
Protocol: Testing the Specificity of this compound Using an Antibody Internalization Assay
This protocol allows for the simultaneous assessment of this compound's effect on both CME and CIE.
1. Cell Preparation:
-
Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate to reach 60-70% confluency on the day of the experiment.
-
One hour before the experiment, replace the growth medium with serum-free media (e.g., DMEM).[3]
2. Drug Incubation:
-
Prepare working solutions of this compound (e.g., 20 µM) and a vehicle control (e.g., 0.1-0.5% DMSO) in serum-free media containing 10 mM HEPES.[3]
-
Pre-incubate the cells with the this compound solution or DMSO control for 15 minutes at 37°C.[3][7]
3. Cargo Internalization:
-
Prepare an internalization mix containing both a CME cargo marker and a CIE cargo marker.
-
Add the internalization mix to the cells (still in the presence of this compound or DMSO).
-
Incubate for 30 minutes at 37°C to allow for endocytosis.[3][7]
4. Visualization of Internalized Cargo:
-
Place plates on ice to stop endocytosis.
-
To remove surface-bound (non-internalized) antibodies, wash the cells with a low pH acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) twice.[10]
-
Wash cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Incubate with a fluorescently-labeled secondary antibody (to detect the primary antibody against the CIE cargo) for 1 hour at room temperature.
-
Wash, mount the coverslips on slides, and image using fluorescence microscopy.
5. Quantification and Analysis:
-
Capture images from multiple fields for each condition (Control and this compound-treated).
-
Using image analysis software (e.g., ImageJ, MetaMorph), quantify the total integrated fluorescence intensity of the internalized cargo (Tfn and the CIE marker) per cell.[3]
-
Compare the fluorescence intensity between control and treated cells to determine the percentage of inhibition.
Visualizations
Signaling and Experimental Logic
Caption: Intended vs. actual inhibitory effects of this compound.
Caption: Experimental workflow to test this compound specificity.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pitstop 2 Treatment: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting conflicting or unexpected results from experiments involving Pitstop 2, a commonly used inhibitor of clathrin-mediated endocytosis (CME). Given the significant body of literature highlighting its off-target effects, careful experimental design and data interpretation are critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a cell-permeable small molecule designed as an inhibitor of clathrin-mediated endocytosis (CME).[1] Its intended mechanism is to competitively bind to the N-terminal β-propeller domain of the clathrin heavy chain.[2][3] This binding is meant to block the interaction between clathrin and adaptor proteins, such as amphiphysin, which is a crucial step for the formation of clathrin-coated vesicles during endocytosis.[2][4]
Q2: Why are my experimental results with this compound conflicting or unexpected?
Conflicting results are common with this compound because it has multiple "off-target" effects. Research has demonstrated that this compound inhibits not only clathrin-dependent endocytosis (CDE) but is also a potent inhibitor of clathrin-independent endocytosis (CIE).[4][5][6] This lack of specificity means it cannot be used to definitively distinguish between CIE and CDE pathways.[4][5] Furthermore, its effects are not solely related to endocytosis; it can also impact mitosis, cell viability, and nuclear pore integrity.[2][7][8]
Q3: Does this compound specifically inhibit clathrin-mediated endocytosis (CME)?
No, the observed inhibition of CME is likely due to non-specific activity rather than its proposed mode of action on the clathrin terminal domain.[9] Studies have shown that even when the clathrin heavy chain is mutated to prevent this compound binding, the compound still inhibits CME.[9] Crucially, the inhibition of clathrin-independent pathways is not rescued by the knockdown of clathrin, indicating that this compound has cellular targets other than clathrin.[4][6][10]
Q4: What are the known off-target effects of this compound?
This compound has several documented off-target effects that can confound experimental results. Researchers should be aware of these when interpreting their data.
-
Inhibition of Clathrin-Independent Endocytosis (CIE): It potently blocks the uptake of various CIE cargo proteins.[4][11]
-
Disruption of Mitosis: It can impair mitotic progression and disrupt mitotic spindle integrity, leading to cell cycle arrest in metaphase.[1][2][8] This can result in cytotoxicity, particularly in rapidly dividing cancer cells.[2][12]
-
Disruption of Nuclear Pore Integrity: It has been shown to interfere with the β-propeller folds in nuclear pore complex (NPC) scaffold proteins, which can disrupt nucleocytoplasmic transport.[7]
-
Binding to Small GTPases: Recent evidence suggests this compound can directly bind to and inhibit small GTPases like Ran and Rac1, affecting a wide range of cellular processes including cell motility.[13]
-
Alteration of pH: It may cause changes in vesicular and mitochondrial pH in neurons.[9][14]
-
Reduced Protein Mobility: It may decrease the mobility of integral membrane proteins.[9][14]
Q5: What is a recommended concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell line and the specific biological question.
-
Concentration: Most studies use a final concentration ranging from 15 µM to 30 µM.[1][15] Concentrations above 30 µM may lead to non-specific effects and cytotoxicity, such as cells detaching from plates.[16]
-
Incubation Time: A pre-incubation period of 15 to 30 minutes is typical for blocking endocytosis.[4][5] Longer incubation times (greater than 30 minutes) are not recommended as they increase the likelihood of off-target effects.[16] The effects of this compound on endocytosis are reversible after a 45-60 minute washout period.[16]
Q6: Is this compound cytotoxic?
Yes, this compound can be cytotoxic, especially in dividing cells. It has been shown to reduce cell viability and induce apoptosis in dividing cancer cells like HeLa cells, while having a lesser effect on non-tumorigenic cell lines such as NIH3T3 fibroblasts.[1][2][8] Cytotoxicity is often linked to its anti-mitotic effects.[12]
Troubleshooting Guide
Problem: I used this compound to block CME, but a process I believe is clathrin-independent was also inhibited. Why?
This is a well-documented finding. This compound is a potent inhibitor of both clathrin-dependent and clathrin-independent endocytosis.[4][6] The inhibition of CIE pathways occurs because this compound acts on cellular targets other than clathrin.[4][9] Therefore, if you observe inhibition of your process, you cannot conclude that it is clathrin-dependent based solely on this compound data.
Solution:
-
Use Orthogonal Approaches: Corroborate your findings using genetic methods, such as siRNA-mediated knockdown of the clathrin heavy chain or its adaptor proteins (e.g., AP2).[11]
-
Employ More Specific Inhibitors: Consider using other inhibitors that target different components of the CME machinery, such as Dynasore for dynamin, but be aware that they also have their own limitations and potential off-target effects.[6]
-
Use a Negative Control: Always include the inactive analog, this compound negative control, in your experiments to ensure the observed effects are not due to the compound's general chemical properties.[5]
Problem: My cells are dying or showing abnormal morphology after this compound treatment. What should I do?
This is likely due to the cytotoxic and anti-mitotic effects of this compound.[8][12]
Solution:
-
Titrate the Concentration: Perform a dose-response curve to find the lowest effective concentration that inhibits endocytosis without causing significant cell death in your specific cell line. Start from a lower range (e.g., 5-10 µM).[4]
-
Reduce Incubation Time: Limit the drug exposure to the shortest time necessary to observe an effect (e.g., 10-15 minutes).[16]
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., LDH assay or Trypan Blue exclusion) under the same experimental conditions.[12]
-
Avoid Use in Proliferating Cells (if possible): If your experiment does not require cell division, consider using quiescent or non-dividing cells to minimize mitotic-related toxicity.
Problem: I see inhibition of my process of interest. How can I be sure it's due to clathrin inhibition and not an off-target effect?
Solution:
-
Clathrin Knockdown Rescue: The gold-standard control is to perform a rescue experiment. Deplete clathrin using siRNA and then express an siRNA-resistant version of the clathrin heavy chain. If the process is restored, it is clathrin-dependent.
-
Mutant Expression: As demonstrated in the literature, express a clathrin heavy chain with mutations in the N-terminal domain that prevent this compound binding. If this compound still inhibits the process in these cells, the effect is non-specific.[9]
-
Confirm with Multiple CME Markers: Ensure that this compound is inhibiting a known CME cargo (like transferrin) in your system as a positive control for its activity on endocytosis.[15]
Data Presentation: Summary of Conflicting Findings
Table 1: Summary of this compound Effects on Endocytic Pathways
| Endocytic Pathway | Target Cargo Example | Reported Effect of this compound | Citation |
| Clathrin-Mediated (CME/CDE) | Transferrin (Tfn) | Inhibition | [4][11] |
| Clathrin-Independent (CIE) | Major Histocompatibility Complex I (MHCI) | Potent Inhibition | [4][5][11] |
| Clathrin-Independent (CIE) | CD44, CD59, CD98, CD147 | Inhibition | [11] |
| Clathrin-Independent (CIE) | SNAP-Tac | Inhibition | [10] |
| Clathrin-Independent (Toxin) | Shiga Toxin | No Inhibition (at concentrations that block CME) | [4] |
Table 2: Reported Off-Target Effects of this compound
| Off-Target Effect | System / Cell Type | Concentration Range | Citation |
| Impaired Mitotic Spindle | HeLa Cells | 1-100 µM | [1][2] |
| Induced Apoptosis/Cell Death | Dividing Cancer Cells | 1-30 µM | [1][12] |
| Disrupted Nuclear Pore Integrity | A549 Lung Cancer Cells | Not specified | [7] |
| Inhibition of Small GTPases (Ran, Rac1) | In vitro / Endothelial Cells | 7.5 µM | [13] |
| Altered Vesicular/Mitochondrial pH | Neurons | Not specified | [9][14] |
Experimental Protocols
Protocol: Assessing Endocytosis Inhibition via Immunofluorescence
This protocol is adapted from studies that simultaneously measure CME and CIE markers.[4][5]
1. Cell Preparation:
-
Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
2. Starvation and Pre-incubation:
-
Wash cells with serum-free media (e.g., DMEM).
-
Starve cells in serum-free media for 30-60 minutes at 37°C.
-
Prepare working solutions of this compound (e.g., 20 µM), this compound negative control (20 µM), and a vehicle control (e.g., 0.1% DMSO) in serum-free media.
-
Aspirate starvation media and add the media containing inhibitors or vehicle. Pre-incubate for 15 minutes at 37°C.[4][5]
3. Internalization Assay:
-
To the inhibitor/vehicle media, add the cargo to be internalized. For example:
- CME Marker: Alexa Fluor 594-conjugated Transferrin (Tfn).
- CIE Marker: A primary antibody against an extracellular epitope of a CIE cargo protein (e.g., MHCI).
-
Incubate for 30 minutes at 37°C to allow for internalization.[4][5]
4. Removal of Surface-Bound Cargo:
-
Place the plate on ice to stop endocytosis.
-
To visualize only internalized antibody-bound cargo, perform an acid wash: wash the cells twice with a low pH buffer (e.g., 0.2 M Glycine, 0.5 M NaCl, pH 2.5) for 30 seconds each wash.[5]
-
Immediately wash three times with ice-cold PBS.
5. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
6. Staining and Mounting:
-
Block with 1% BSA in PBS for 30 minutes.
-
If a primary antibody was used for internalization, add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
7. Imaging and Quantification:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the total integrated fluorescence intensity of the internalized cargo per cell using image analysis software (e.g., ImageJ, MetaMorph).[4] Compare the fluorescence in this compound-treated cells to the vehicle control.
Visualizations
Caption: Intended vs. Actual Mechanism of this compound.
Caption: Workflow for a this compound endocytosis inhibition assay.
Caption: Logic for interpreting this compound results with controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 11. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 16. abcam.com [abcam.com]
Pitstop 2 Technical Support Center: Optimizing Concentration and Troubleshooting Cell Death
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Pitstop 2, a well-known inhibitor of clathrin-mediated endocytosis (CME). The information provided here will help optimize experimental conditions to minimize cytotoxicity and troubleshoot common issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments involving this compound.
Issue: Significant Cell Death Observed After Treatment
Question: I am observing a high level of cell death after treating my cells with this compound. How can I reduce this cytotoxicity?
Answer:
Cell death is a known side effect of this compound, particularly at higher concentrations and with longer incubation times. The following steps can be taken to mitigate this issue:
-
Optimize Concentration: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits endocytosis without causing significant cell death in your specific cell line. A recommended starting range is 5-30 µM.[1][2] For some cell lines, concentrations as low as 15 µM have been shown to be effective.
-
Reduce Incubation Time: Longer incubation times (greater than 30 minutes) are not recommended as they can lead to non-specific effects and increased cytotoxicity. For many cell types, an incubation period of 5-15 minutes is sufficient to block CME.[3][4]
-
Serum-Free Conditions: this compound can be sequestered by serum albumins. Therefore, it is recommended to perform experiments in serum-free media. If serum is required, its concentration should be kept low (0.1-0.2%).
-
Cell Confluency: Ensure cells are at an optimal confluency (80-90%) before treatment. Cells that are too sparse or overly confluent can be more sensitive to chemical treatments.
-
Use a Negative Control: A negative control compound for this compound is available and should be used to confirm that the observed effects are specific to the inhibition of the intended target.[3]
-
Consider Off-Target Effects: Be aware that this compound has known off-target effects and can inhibit clathrin-independent endocytosis.[4][5][6] The observed cell death may be a result of these off-target effects. It has also been shown to interfere with mitotic progression.[7][8]
Data Summary: this compound Concentration and Effects
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Citation |
| HeLa | 20 | 15 min | Inhibition of clathrin-dependent and -independent endocytosis. | [3][4] |
| HeLa | 5 - 30 | 30 min | Dose-dependent inhibition of endocytosis. | [2] |
| J774A.1 Macrophages | 20 - 40 | 30 min | Inhibition of transferrin endocytosis without compromising cell viability. | [1] |
| HeLa | 1 - 30 | 24 h | Induction of apoptosis and inhibition of cell growth in dividing cancer cells. | [1] |
| NIH3T3 Fibroblasts | 1 - 30 | 48 h | No effect on growth and viability of these non-tumorigenic cells. | [1] |
| Neurons | 15 | Not specified | Sufficient to block compensatory endocytosis. | |
| AF22 | 30 | 90 min | Rapid cell death. | [9] |
| Highly Metastatic NSCLC | 60 | 24 h | ~15% reduction in cell viability. | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[7] It competitively inhibits the interaction between the clathrin heavy chain's N-terminal domain and adaptor proteins containing a clathrin-box motif, such as amphiphysin.[3] This disruption prevents the proper formation of clathrin-coated pits and vesicles.[11]
Q2: Does this compound have off-target effects?
A2: Yes, several studies have demonstrated that this compound has off-target effects. It is a potent inhibitor of clathrin-independent endocytosis (CIE) as well.[4][12] Therefore, it cannot be used to specifically distinguish between CME and CIE pathways.[3][4] Other reported off-target effects include changes in vesicular and mitochondrial pH and disruption of mitotic spindle integrity.[5][6][7] More recent research suggests that this compound can also directly interact with small GTPases like Ran and Rac1, affecting cellular processes beyond endocytosis.[13][14]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in 100% fresh, sterile DMSO to create a stock solution (e.g., 30 mM). This stock solution is stable at room temperature for about 4-6 hours. For longer-term storage, aliquots of the stock solution should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. The final working concentration of DMSO in your cell culture medium should generally be between 0.3% and 1% to prevent precipitation of the compound.
Q4: Is the effect of this compound reversible?
A4: Yes, the inhibitory effect of this compound on endocytosis is reversible.[7] To reverse the effect, the compound should be washed out, and the cells should be incubated in fresh, full-serum medium for 45-60 minutes, with at least one additional media change during this time. Performing this reversibility experiment is an important control to include in your studies.
Q5: Are there any alternatives to this compound for inhibiting clathrin-mediated endocytosis?
A5: Yes, other chemical inhibitors of CME exist, each with its own set of specificities and off-target effects. Some common alternatives include:
-
Dynasore: An inhibitor of the GTPase dynamin, which is crucial for the scission of clathrin-coated pits.[12][15]
-
Chlorpromazine: A cationic amphiphilic drug that inhibits the formation of clathrin-coated pits.[11][15]
-
Tyrphostin A23: An inhibitor of the epidermal growth factor receptor (EGFR) kinase that also blocks the recruitment of the AP-2 adaptor complex to the plasma membrane.[15]
It is important to carefully consider the mechanism and potential off-target effects of any inhibitor used.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A suggested range is 0, 2.5, 5, 10, 15, 20, 25, and 30 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound dilutions. Incubate for your desired experimental time (e.g., 15-30 minutes) at 37°C.
-
Assess Endocytosis Inhibition: After incubation, assess the level of clathrin-mediated endocytosis. A common method is to measure the uptake of a fluorescently labeled cargo that is known to be internalized via CME, such as transferrin.
-
Assess Cell Viability: In a parallel plate treated under the same conditions, assess cell viability using a standard method such as an MTT, resazurin, or LDH assay.[16][17]
-
Data Analysis: Plot the percentage of endocytosis inhibition and the percentage of cell viability against the this compound concentration. The optimal concentration will be the lowest concentration that gives significant inhibition of endocytosis with minimal impact on cell viability.
Protocol 2: Assessing Cell Viability using a Resazurin-Based Assay
This protocol provides a method to quantify cell viability after this compound treatment.
-
Cell Treatment: Treat cells with this compound at various concentrations as described in Protocol 1.
-
Prepare Resazurin Solution: Prepare a sterile solution of resazurin (e.g., 0.2 mg/mL) in PBS.[18]
-
Incubation with Resazurin: After the this compound treatment period, add the resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure Fluorescence: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate Viability: Calculate the percentage of cell viability for each treatment by normalizing the fluorescence values to the vehicle-treated control cells after subtracting the background fluorescence from wells containing only medium and resazurin.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Pitstop 2 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of Pitstop 2, a known inhibitor of clathrin-mediated endocytosis (CME).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that was designed to selectively target the terminal domain of clathrin, a key protein in the formation of coated vesicles for endocytosis.[1] By binding to this domain, this compound is intended to block the interaction between clathrin and various adaptor proteins, thereby inhibiting clathrin-mediated endocytosis (CME).[1][3] It has been shown to be a potent inhibitor of transferrin uptake, a classic marker for CME.[1]
Q2: Are there any known off-target effects or specificity concerns with this compound?
A2: Yes, several studies have raised concerns about the specificity of this compound. Research indicates that it can inhibit clathrin-independent endocytosis (CIE) as well.[4][5] Some evidence suggests that the observed inhibition of CME might be due to non-specific effects rather than direct targeting of the clathrin terminal domain.[3] Therefore, it is crucial to use appropriate controls and interpret data with caution.
Q3: What are the potential applications of this compound in research?
A3: Despite specificity concerns, this compound is used to study cellular trafficking pathways. It has also been investigated for its anti-proliferative and cytotoxic effects in dividing cancer cells, suggesting potential for anti-cancer research.[1] Additionally, it has been shown to possess anti-mitotic properties by disrupting mitotic spindle integrity and activating the spindle assembly checkpoint.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of endocytosis | Compound precipitation: this compound has limited solubility in aqueous solutions. The final DMSO concentration might be too low. | Ensure the final working concentration of DMSO is between 0.3% and 1% to prevent precipitation.[7] For in vitro enzymatic experiments, a final DMSO concentration of up to 3% may be possible.[7] |
| Degraded stock solution: Improper storage or multiple freeze-thaw cycles can affect the compound's activity. | Aliquot stock solutions and avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C as recommended. | |
| Incorrect experimental conditions: Incubation time or compound concentration may not be optimal for the specific cell line or assay. | The effective concentration can vary between cell types. A typical starting point is 20-25 µM for complete CME inhibition.[7] Incubation times should be kept as short as possible (e.g., 5-10 minutes) to minimize non-specific effects; prolonged incubation (>30 minutes) is not recommended.[7] | |
| Observed cell toxicity or morphological changes | High compound concentration: this compound is an amphiphilic molecule, and high concentrations can lead to non-specific cellular damage.[7] | Use the lowest effective concentration possible. Perform a dose-response curve to determine the optimal concentration for your experiment. Be aware that neurons and other sensitive cell types may be more susceptible to these effects.[7] |
| Off-target effects: The observed phenotype may be due to inhibition of pathways other than clathrin-mediated endocytosis. | Include negative controls, such as a structurally related but inactive compound if available. Consider using complementary techniques like siRNA-mediated clathrin knockdown to validate findings. | |
| Difficulty reproducing published results | Cell-line specific differences: The cellular response to this compound can vary significantly between different cell lines. | Carefully document all experimental parameters, including cell line, passage number, and growth conditions. Titrate the compound concentration for each new cell line. |
| Variability in compound source or purity: Differences in the quality of this compound from different suppliers could lead to discrepancies. | Ensure the use of high-purity this compound (≥98% HPLC).[2] |
Stability and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Storage of Solid Compound:
| Condition | Duration |
| -20°C (Tightly sealed) | Up to 3 years[5] |
| Room Temperature | Short-term (e.g., during shipping) |
Storage of Stock Solutions (in DMSO):
| Temperature | Duration |
| -80°C | Up to 1 year[5][8] |
| -20°C | Up to 1 month[5][8] |
| Room Temperature | 4-6 hours[7] |
Best Practices for Preparation and Storage:
-
Reconstitution: Prepare a stock solution by dissolving the solid compound in 100% fresh, sterile DMSO to a final concentration of 30 mM.[7] Vortexing can aid in solubilization.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[7]
-
Thawing: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.
Experimental Protocols
General Protocol for Inhibition of Clathrin-Mediated Endocytosis:
-
Cell Culture: Plate cells on an appropriate substrate and grow to 80-90% confluency.[7]
-
Serum Starvation: Prior to treatment, remove the growth media and replace it with serum-free media for 1 hour.[9]
-
This compound Preparation: Dilute the 30 mM this compound stock solution in serum-free media to the desired final working concentration (typically 20-30 µM).[4][10] The final DMSO concentration should be maintained between 0.3% and 1%.[7]
-
Incubation: Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C.[7][9]
-
Endocytosis Assay: Following incubation, add the cargo to be tracked (e.g., fluorescently labeled transferrin) and incubate for the desired uptake period (e.g., 30 minutes).[4][9]
-
Washing and Fixation: After the uptake period, wash the cells to remove unbound cargo and fix them for imaging or other downstream analysis.
Reversibility of Inhibition:
The inhibitory effect of this compound on endocytosis is reversible. To restore CME, wash out the compound by incubating the cells in fresh, full-serum medium for 45-60 minutes, with at least two changes of media during this period.[7]
Visualized Pathways and Workflows
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 1332879-52-3 [sigmaaldrich.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. ≥98% (HPLC), powder, clathrin-mediated endocytosis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Non-specific binding of Pitstop 2 and how to mitigate it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pitstop 2, focusing on its non-specific binding and strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a cell-permeable small molecule inhibitor designed to block clathrin-mediated endocytosis (CME).[1][2] It was developed to competitively inhibit the interaction between the N-terminal domain of the clathrin heavy chain and amphiphysin, a protein involved in the formation of clathrin-coated pits.[1][3]
Q2: What is the primary issue with the specificity of this compound?
The primary issue is that this compound is not specific to clathrin-mediated endocytosis. It has been shown to be a potent inhibitor of clathrin-independent endocytosis (CIE) as well.[4][5] This lack of specificity means that observed cellular effects cannot be solely attributed to the inhibition of CME.[3][4]
Q3: What are the known off-target effects of this compound?
Beyond its effects on endocytosis, this compound has been documented to have several off-target effects, including:
-
Disruption of the mitotic spindle: It can impair the organization of the mitotic spindle and chromosome alignment, leading to defects in cell division.[1][6][7]
-
Alteration of vesicular and mitochondrial pH: Studies in neurons have indicated that this compound can change the pH within vesicles and mitochondria.[8][9]
-
Interaction with small GTPases: this compound has been shown to directly bind to and inhibit small GTPases such as Ran and Rac1, which can affect various cellular processes including nucleocytoplasmic transport and cell motility.[10][11]
-
Effects on nuclear pore complexes: It can interfere with the structural and functional integrity of nuclear pore complexes.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Observed cellular effect is not consistent with CME inhibition. | The effect may be due to non-specific binding of this compound to other cellular targets. | - Use the this compound negative control in parallel with your experiment. - Perform rescue experiments using siRNA-mediated depletion of clathrin. If the phenotype is not rescued, it is likely an off-target effect.[3][5] - Consider using alternative, more specific inhibitors of CME. |
| Cells are detaching from the plate. | High concentrations of this compound (≥30 µM) can cause some cell lines to lift from the culture surface.[14][15] | - Use the lowest effective concentration of this compound. A final working concentration of 25 µM is often recommended.[14] - Ensure cells are well-adhered before starting the experiment. Growing cells on coated surfaces (e.g., poly-lysine) may improve adherence.[14][15] |
| High background fluorescence during imaging. | This compound is a fluorescent compound and can interfere with imaging, particularly in the green channel at high concentrations.[14] | - Fix and wash the cells thoroughly before imaging to remove excess this compound.[14] - If possible, use fluorescent probes in channels that do not overlap with the emission spectrum of this compound. |
| Inconsistent or no inhibition of endocytosis. | - Compound precipitation: this compound has limited solubility in aqueous solutions and may precipitate, especially at low DMSO concentrations.[15] - Sequestration by serum proteins: Serum albumins can bind to and sequester this compound, reducing its effective concentration.[14][15] - Incorrect incubation time: The incubation time may be too short for effective inhibition or too long, leading to non-specific effects.[14] | - Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically up to 1% for cellular experiments).[14][15] - Perform experiments in serum-free media or media with very low serum content (0.1-0.2%).[14][15] - A 5-10 minute pre-incubation is generally sufficient to block CME. Longer incubation times (>30 minutes) are not recommended due to the potential for non-specific effects.[14] |
| Observed cytotoxicity. | This compound can induce cell death, particularly in dividing cancer cells.[1] | - Perform a dose-response curve to determine the optimal concentration that inhibits endocytosis without causing significant cell death. - Use a cell viability assay to assess cytotoxicity at the working concentration of this compound. |
Quantitative Data on this compound Binding
The following table summarizes the binding affinities of this compound to its intended target (clathrin) and several identified off-target proteins. Lower binding affinity values indicate stronger binding.
| Protein Target | Binding Affinity (kcal/mol) | Protein Function |
| Clathrin | -8.9 | Mediates clathrin-mediated endocytosis |
| Nup37 | -7.5 | Component of the nuclear pore complex |
| Nup43 | -7.0 | Component of the nuclear pore complex |
| Nup133 | -7.9 | Component of the nuclear pore complex |
| Seh1 | -8.2 | Component of the nuclear pore complex |
| Sec13 | -7.7 | Component of the nuclear pore complex |
Data sourced from a study on a this compound analog, providing comparative binding affinities.[16]
Mitigating Non-Specific Binding of this compound
1. Essential Controls:
-
This compound Negative Control: Always include the inactive analog of this compound as a negative control. This compound is structurally similar but does not inhibit CME and can help differentiate between specific and non-specific effects.
-
Clathrin Depletion (siRNA): To confirm that an observed effect is due to the inhibition of clathrin, perform the experiment in cells where the clathrin heavy chain has been depleted using siRNA. If this compound still produces the same effect in these cells, it is likely an off-target effect.[3][5]
-
Rescue Experiments: In clathrin-depleted cells, express a version of the clathrin heavy chain that is resistant to the siRNA. This should rescue the CME-dependent phenotype but not the off-target effects of this compound.
2. Alternative Inhibitors:
Consider using other inhibitors of clathrin-mediated endocytosis that may have different off-target profiles. However, it is important to note that many small molecule inhibitors have some degree of non-specificity.
-
Dynasore: An inhibitor of the GTPase activity of dynamin, which is required for the pinching off of clathrin-coated vesicles. It is important to be aware that Dynasore also has reported off-target effects.[4][17]
-
Latrunculin A (LatA): An actin depolymerizing agent that can inhibit CME, as actin dynamics are involved in the process.[17]
3. Experimental Design Considerations:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimum concentration of this compound required to inhibit CME in your specific cell type and assay.
-
Minimize incubation time: Use the shortest possible incubation time to reduce the likelihood of off-target effects manifesting.[14]
Signaling Pathways and Experimental Workflows
Clathrin-Mediated Endocytosis (CME) Pathway
Caption: Clathrin-Mediated Endocytosis Pathway and the inhibitory action of this compound.
This compound Off-Target Effects on Mitotic Spindle and Small GTPases
Caption: Off-target effects of this compound on mitosis and small GTPase signaling.
Experimental Workflow: Transferrin Uptake Assay
Caption: Workflow for assessing clathrin-mediated endocytosis using a transferrin uptake assay.
Key Experimental Protocols
1. Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol is adapted from methodologies described in the literature to assess the effect of this compound on CME.[2][8][18][19]
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete growth medium
-
Serum-free medium
-
This compound (and negative control) dissolved in DMSO
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (0.1 M glycine, 150 mM NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, coverslips in 24-well plates for microscopy) and grow to 80-90% confluency.[14][15]
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 30 minutes at 37°C to induce receptor expression.[8]
-
Inhibitor Pre-incubation: Add this compound (e.g., 25 µM final concentration) or an equivalent volume of DMSO (vehicle control) to the serum-free medium. Incubate for 5-10 minutes at 37°C.[14]
-
Transferrin Binding: Place cells on ice and replace the medium with cold serum-free medium containing fluorescently-labeled transferrin (e.g., 50 µg/ml). Incubate on ice for 30 minutes to allow binding to surface receptors without internalization.
-
Internalization: To initiate endocytosis, aspirate the transferrin solution and add pre-warmed serum-free medium (containing this compound or DMSO). Transfer the cells to a 37°C incubator for a defined period (e.g., 10-30 minutes).[2][8]
-
Stop Internalization and Remove Surface-Bound Ligand: Place cells back on ice and wash twice with ice-cold PBS. To remove any transferrin that has not been internalized, wash the cells twice with cold acid wash buffer for 5 minutes each.[2][8]
-
Sample Preparation for Analysis:
-
For Flow Cytometry: Detach cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in FACS buffer (PBS with 1% BSA).
-
For Microscopy: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and mount coverslips on slides.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Microscopy: Capture images using a fluorescence microscope and quantify the intracellular fluorescence intensity per cell using image analysis software.
-
2. Cell Viability Assay (e.g., CCK-8 Assay)
This protocol provides a method to assess the cytotoxicity of this compound.[20]
Materials:
-
Cells of interest
-
96-well clear-bottom black plates
-
Complete growth medium
-
This compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) at 37°C.
-
Addition of Viability Reagent: Add the CCK-8 reagent (typically 10 µl per 100 µl of medium) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and reagent only). Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 6. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.com [abcam.com]
- 16. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00410A [pubs.rsc.org]
- 17. biorxiv.org [biorxiv.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Pitstop 2 Inhibition and Reversibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Pitstop 2 inhibition in washout experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of cellular processes by this compound reversible?
Yes, the inhibitory effects of this compound are considered reversible. Several studies have demonstrated that cellular functions, such as clathrin-mediated endocytosis (CME) and cell motility, can be restored after removing the compound from the experimental medium.[1][2] The time required for recovery can vary depending on the cell type and the specific process being investigated.
Q2: How long does it take for cells to recover from this compound treatment after washout?
The recovery time after this compound washout can range from 30 to 60 minutes. One study indicates that clathrin-mediated endocytosis can be fully restored within 30 minutes of drug washout.[2] Another source suggests a washout period of 45-60 minutes with two changes of fresh, serum-containing medium to ensure the restoration of CME.[3] For off-target effects, such as the inhibition of cell motility, recovery to the original level has been observed after a 30-minute washout period.[1]
Q3: I am observing persistent inhibition even after performing a washout. What could be the issue?
Several factors could contribute to persistent inhibition after a washout experiment:
-
Incomplete Washout: this compound is an amphiphilic molecule and may be sequestered by serum albumins.[3] Ensure a thorough washout with multiple changes of complete, serum-containing medium. Insufficient washing may leave residual inhibitor in the culture.
-
High Compound Concentration: Using excessively high concentrations of this compound may lead to stronger off-target effects or incomplete removal during the washout phase. It is recommended to use the lowest effective concentration, typically in the range of 15-30 µM for most cell lines.[3]
-
Cell Type Sensitivity: Primary cells and certain sensitive cell lines may be more susceptible to the effects of this compound and may require a longer recovery period or a more extensive washout procedure.[3]
-
Off-Target Effects: this compound is known to have off-target effects, including the inhibition of clathrin-independent endocytosis (CIE) and the modulation of small GTPases like Rac1 and Ran.[1][4] These off-target effects might have different reversibility kinetics than the inhibition of CME.
Q4: What are the known off-target effects of this compound that I should be aware of?
It is crucial to consider the off-target effects of this compound when interpreting experimental results. The known off-target effects include:
-
Inhibition of Clathrin-Independent Endocytosis (CIE): this compound has been shown to be a potent inhibitor of CIE, meaning it is not specific for clathrin-mediated pathways.[5][6][7]
-
Interaction with Small GTPases: this compound can directly and reversibly bind to the small GTPases Ran and Rac1, locking them in a GDP-like conformation. This disrupts downstream signaling pathways related to nucleocytoplasmic transport and cell motility.[1][4]
-
Disruption of Actin Dynamics: Through its interaction with Rac1, this compound can lead to a reversible arrest of lamellipodial dynamics and the overall cell motility.[1]
Q5: What is a recommended negative control for this compound experiments?
A structurally related but inactive compound would be the ideal negative control. While a universally accepted inactive analog is not commercially available, some studies have used this compound-negative control compounds. It is also essential to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No recovery of function after washout | Incomplete removal of this compound. | Increase the number of washes (e.g., 3-4 times) and the duration of each wash. Ensure the use of pre-warmed, serum-containing medium, as serum proteins can help sequester and remove the inhibitor.[3] |
| Cell health compromised. | Assess cell viability after treatment and washout. High concentrations or prolonged exposure to this compound can be cytotoxic to some cell lines.[2] Reduce the inhibitor concentration or the treatment duration. | |
| Off-target effects with different reversibility kinetics. | Consider that the observed phenotype might be due to an off-target effect. Investigate the recovery of different cellular processes independently. | |
| High variability in recovery between experiments | Inconsistent washout procedure. | Standardize the washout protocol, including the volume of wash solution, number of washes, and duration of incubation with fresh medium. |
| Differences in cell confluence or health. | Ensure that cells are at a consistent confluency (e.g., 70-80%) and are healthy before starting the experiment. | |
| Unexpected cellular phenotype | Off-target effects of this compound. | Be aware of the known off-target effects on CIE and small GTPases.[1][4][5][6][7] Design experiments to differentiate between on-target and off-target effects, for example, by using complementary techniques like siRNA-mediated knockdown of clathrin. |
Quantitative Data on Reversibility of this compound Inhibition
The following table summarizes available data on the reversibility of this compound's effects.
| Affected Process | Cell Type | Inhibitor Concentration & Duration | Washout Duration & Conditions | Observed Recovery | Reference |
| Cell Motility | Endothelial Cells | 7.5 µM this compound for 30 min | 30 min with serum-containing, antibiotic-containing DMEM | Motility reverted to the original level. | [1] |
| Clathrin-Mediated Endocytosis (CME) | Not specified | Not specified | 30 min | Fully restored. | [2] |
| Clathrin-Mediated Endocytosis (CME) | Not specified | Not specified | 45-60 min with two changes of full serum-containing medium | Ability of cells to undergo CME is restored. | [3] |
| Intracellular Trafficking of HAdV26 | A549 cells | 30 µM this compound | 30 min | Reconstitution of viral particle trafficking towards the perinuclear region. | [2] |
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells
This protocol is a general guideline for performing a washout of this compound from adherent cell cultures.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (containing serum)
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS)
-
Sterile pipette tips and aspiration equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare the working concentration of this compound in serum-free or complete medium as required by your experimental design. A final DMSO concentration of ≤ 0.1% is recommended.
-
Aspirate the culture medium from the cells.
-
Add the medium containing this compound to the cells.
-
Incubate for the desired duration (e.g., 15-30 minutes) at 37°C.
-
-
Washout:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells by adding pre-warmed PBS and then aspirating it. Repeat this wash step at least once.
-
Add pre-warmed complete culture medium (containing serum).
-
Incubate for the desired recovery period (e.g., 30-60 minutes) at 37°C. For longer recovery times, it is advisable to perform a second change of fresh medium during the incubation.
-
-
Downstream Analysis: Proceed with your planned experimental analysis to assess the recovery of the cellular function of interest.
Protocol 2: Washout for Suspension Cells
Materials:
-
Suspension cells in culture flasks or tubes
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (containing serum)
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS)
-
Sterile centrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Count and pellet the required number of cells by centrifugation (e.g., 300 x g for 5 minutes).
-
This compound Treatment:
-
Resuspend the cell pellet in pre-warmed medium containing the desired concentration of this compound.
-
Incubate for the specified time (e.g., 15-30 minutes) at 37°C with gentle agitation if necessary.
-
-
Washout:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant containing this compound.
-
Gently resuspend the cell pellet in pre-warmed, sterile PBS and centrifuge again. Repeat this wash step.
-
Resuspend the final cell pellet in pre-warmed, complete culture medium.
-
-
Recovery and Analysis: Incubate the cells for the desired recovery period before proceeding with downstream applications.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism, off-targets, and washout workflow.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting failed this compound washout experiments.
References
- 1. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pitstop 2 and Dynasore: Efficacy and Specificity in Endocytosis Inhibition
In the dynamic field of cellular biology, the targeted inhibition of endocytic pathways is crucial for dissecting complex signaling cascades and developing novel therapeutic strategies. Among the chemical tools employed for this purpose, Pitstop 2 and Dynasore have emerged as widely used inhibitors. This guide provides a detailed comparison of their efficacy, mechanisms of action, and off-target effects, supported by experimental data to aid researchers in their experimental design and data interpretation.
At a Glance: Key Differences and Quantitative Comparison
A direct comparison of this compound and Dynasore reveals distinct mechanisms of action and consequently, different applications and limitations. This compound is designed to interfere with the N-terminal domain of the clathrin heavy chain, a key protein in the formation of clathrin-coated pits.[1][2] In contrast, Dynasore acts as a non-competitive inhibitor of the GTPase activity of dynamin, an enzyme essential for the scission of nascent vesicles from the plasma membrane.[3][4]
The following table summarizes the key quantitative parameters for each inhibitor. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
| Feature | This compound | Dynasore |
| Primary Target | Clathrin heavy chain N-terminal domain[1][2] | Dynamin-1, Dynamin-2, and Drp1 GTPase activity[3] |
| Mechanism of Action | Prevents interaction of clathrin with adaptor proteins containing a clathrin-box motif.[5] | Inhibits GTP hydrolysis required for vesicle scission.[4][6] |
| IC50 (Transferrin Uptake) | ~18 µM (in HeLa cells)[7] | ~15 µM (in HeLa cells)[8][9] |
| IC50 (in vitro) | ~12 µM (for inhibition of amphiphysin association with clathrin terminal domain)[8][10] | ~15 µM (GTPase activity in a cell-free assay) |
| Reversibility | Reversible[2] | Reversible[11] |
Delving Deeper: Mechanisms of Action
The distinct molecular targets of this compound and Dynasore dictate their points of intervention in the clathrin-mediated endocytosis (CME) pathway.
This compound: This inhibitor was developed to specifically block the interaction between the terminal domain of the clathrin heavy chain and adaptor proteins, such as amphiphysin.[7] This interaction is crucial for the recruitment of clathrin to the plasma membrane and the subsequent assembly of the clathrin coat. By occupying a binding site for clathrin-box motifs on the clathrin N-terminal domain, this compound effectively stalls the initiation of CME.[5]
Dynasore: In contrast, Dynasore targets a later stage of vesicle formation. Dynamin is a large GTPase that polymerizes into a helical collar at the neck of an invaginated clathrin-coated pit.[12][13] The hydrolysis of GTP by dynamin is thought to induce a conformational change that leads to the constriction and eventual pinching off of the vesicle.[14][15] Dynasore acts as a non-competitive inhibitor of this GTPase activity, thereby preventing vesicle scission and causing an accumulation of clathrin-coated pits at the plasma membrane.[4]
Beyond the Primary Target: A Cautionary Tale of Off-Target Effects
While both inhibitors are valuable tools, a growing body of evidence highlights significant off-target effects that can confound experimental results.
This compound: A major concern with this compound is its demonstrated inhibition of clathrin-independent endocytosis (CIE).[7][16][17][18] This lack of specificity means that observed cellular effects cannot be solely attributed to the disruption of CME.[5][19] Furthermore, studies have reported that this compound can affect mitotic progression and vesicular pH, suggesting broader cellular consequences unrelated to its intended target.[20]
Dynasore: Dynasore also exhibits notable off-target activities. It has been shown to disrupt the organization of lipid rafts and reduce the amount of labile cholesterol in the plasma membrane in a dynamin-independent manner.[21][22] These effects on lipid homeostasis can, in turn, influence various cellular processes, including signaling pathways that are not directly regulated by dynamin.[16][23][24] Additionally, some studies suggest that Dynasore can impact the actin cytoskeleton.[21]
Experimental Protocols: A Guide to Assessing Inhibitor Efficacy
The transferrin uptake assay is a widely accepted method for monitoring clathrin-mediated endocytosis. Transferrin, an iron-binding protein, is internalized by cells via the transferrin receptor through CME. By using fluorescently labeled transferrin, its uptake can be quantified, providing a measure of CME efficiency.
Protocol: Transferrin Uptake Assay
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on coverslips or in appropriate imaging plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
-
This compound or Dynasore stock solution (in DMSO)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to achieve 60-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells once with pre-warmed serum-free medium. Then, incubate the cells in serum-free medium for 30-60 minutes at 37°C and 5% CO2 to deplete endogenous transferrin.[1][6]
-
Inhibitor Pre-treatment: Prepare working solutions of this compound, Dynasore, or DMSO (vehicle control) in serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 15-30 minutes at 37°C.[7]
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium (final concentration typically 10-25 µg/mL) and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.[1][11]
-
Stopping Uptake & Acid Wash: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 2-5 minutes on ice.[4]
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize the cells and perform additional immunostaining. Counterstain nuclei with DAPI. Mount the coverslips on slides using an appropriate mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software.
Conclusion and Recommendations
Both this compound and Dynasore are potent inhibitors of clathrin-mediated endocytosis that can be valuable tools for researchers. However, their utility is tempered by significant off-target effects.
-
Dynasore , while a potent dynamin inhibitor, can also perturb cellular cholesterol and actin dynamics, which must be considered when interpreting results.[21][22]
For robust and reliable data, it is imperative for researchers to:
-
Perform dose-response experiments to determine the optimal inhibitor concentration for their specific cell type and assay.
-
Include appropriate controls , such as a vehicle control (DMSO) and, if available, a negative control compound for this compound.
-
Validate findings using complementary approaches , such as siRNA-mediated knockdown of the target protein (clathrin or dynamin), to confirm that the observed effects are indeed due to the inhibition of the intended target.
-
Be mindful of the potential off-target effects and consider their possible contribution to the experimental outcome.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. The Role of Dynamin and Its Binding Partners in Coated Pit Invagination and Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Dynamin-dependent Vesicle Twist at the Final Stage of Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Dynamin-Actin Interaction Is Required for Vesicle Scission during Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 18. [PDF] this compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | Semantic Scholar [semanticscholar.org]
- 19. journals.biologists.com [journals.biologists.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Clathrin Inhibitors in Cell-Based Assays: Pitstop 2 vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for clathrin-mediated endocytosis (CME) is crucial for dissecting cellular trafficking pathways and developing novel therapeutics. This guide provides an objective comparison of Pitstop 2 with other commonly used clathrin inhibitors, supported by experimental data and detailed protocols for key cell-based assays.
Clathrin-mediated endocytosis is a fundamental process in eukaryotic cells responsible for the uptake of a wide range of extracellular molecules, including nutrients, growth factors, and pathogens. The intricate machinery of CME involves the assembly of clathrin coats on the plasma membrane, leading to the formation of vesicles that transport cargo into the cell. Small molecule inhibitors that target different stages of this pathway are invaluable tools for studying its mechanism and for potential therapeutic intervention.
This guide focuses on a comparative analysis of this compound, a well-known inhibitor of the clathrin terminal domain, with other inhibitors that act on different components of the CME machinery, such as dynamin. We present a summary of their performance in cell-based assays, detailed experimental procedures, and a visual representation of the targeted signaling pathway.
Performance Comparison of Clathrin Inhibitors
The efficacy of clathrin inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays that measure the uptake of specific cargo molecules, such as transferrin, which is internalized exclusively via CME. The following table summarizes the IC50 values and mechanisms of action for this compound and other selected inhibitors. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific assay used.
| Inhibitor | Target Protein | Mechanism of Action | Transferrin Uptake IC50 | Cell Type(s) |
| This compound | Clathrin Heavy Chain (Terminal Domain) | Competitively inhibits the interaction of clathrin with amphiphysin and other accessory proteins.[1] | ~10-15 µM | HeLa[1] |
| Dynasore | Dynamin-1 and Dynamin-2 | A non-competitive inhibitor of dynamin's GTPase activity, which is required for the scission of clathrin-coated pits.[2][3] | ~15 µM | HeLa[2] |
| Chlorpromazine | Dynamin-1 and Dynamin-2 | An antipsychotic drug that also inhibits dynamin's GTPase activity.[4] | 2-12 µM (dynamin inhibition) | Not specified[4] |
| Dynamin IN-2 | Dynamin-1 and Dynamin-2 | Inhibits Dynamin-1 GTPase activity. | 9.5 µM | Not specified[2] |
| Dyngo-4a | Dynamin-1 and Dynamin-2 | A potent, reversible inhibitor of dynamin's helical state. | 5.7 µM | Multiple[2] |
Mechanism of Action: Targeting Clathrin-Mediated Endocytosis
The process of clathrin-mediated endocytosis involves a series of orchestrated events, from the recruitment of adaptor proteins and clathrin to the plasma membrane to the final pinching off of the vesicle. The inhibitors discussed in this guide target different key steps in this pathway.
Caption: Signaling pathway of clathrin-mediated endocytosis and points of inhibition.
Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a widely accepted method for quantifying the rate of CME by measuring the internalization of fluorescently labeled transferrin.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Clathrin inhibitors (this compound, Dynasore, Chlorpromazine, etc.)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and culture overnight in DMEM with 10% FBS to reach 70-80% confluency.
-
Serum Starvation: Wash the cells twice with serum-free DMEM. Incubate the cells in serum-free DMEM for 1 hour at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Prepare working solutions of the clathrin inhibitors and the vehicle control (DMSO) in serum-free DMEM. Pre-treat the cells with the inhibitor solutions or vehicle control for 30 minutes at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin (final concentration 25 µg/mL) to the inhibitor-containing medium and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Removal of Surface-Bound Transferrin: To measure only the internalized transferrin, wash the cells three times with ice-cold PBS. Then, incubate the cells with an acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 5 minutes on ice to strip off any surface-bound transferrin. Wash again three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software such as ImageJ.
Experimental Workflow for IC50 Determination
To determine the IC50 value of a clathrin inhibitor, a dose-response curve is generated by performing the transferrin uptake assay with a range of inhibitor concentrations.
Caption: Workflow for determining the IC50 value of a clathrin inhibitor.
Concluding Remarks
The choice of a clathrin inhibitor for a specific cell-based assay depends on several factors, including the specific question being addressed, the cell type used, and potential off-target effects. This compound remains a valuable tool for studying the role of the clathrin terminal domain in CME. However, its known effects on clathrin-independent endocytosis and other cellular processes necessitate careful experimental design and the use of appropriate controls.
Dynamin inhibitors, such as Dynasore and its analogs, offer an alternative approach by targeting a later stage of vesicle formation. While generally considered more specific to dynamin-dependent processes, off-target effects have also been reported for these compounds. Chlorpromazine, although historically used, has a broader pharmacological profile and should be used with caution.
This guide provides a starting point for researchers to compare and select the most appropriate clathrin inhibitor for their experimental needs. It is always recommended to validate the efficacy and specificity of any inhibitor in the specific experimental system being used.
References
A Researcher's Guide to Control Experiments for Studying Endocytosis with Pitstop 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pitstop 2 with alternative methods for studying clathrin-mediated endocytosis (CME). It emphasizes the critical need for rigorous controls due to well-documented off-target effects of this compound. Experimental data is presented to support the recommendations, and detailed protocols are provided for key experiments.
Introduction: The Challenge of Inhibiting Endocytosis
Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptors, and entry of pathogens. Clathrin-mediated endocytosis (CME) is one of the most well-characterized pathways. Small molecule inhibitors are invaluable tools for studying these rapid and complex processes. This compound was developed as a specific inhibitor of CME, designed to block the interaction between the clathrin heavy chain and accessory proteins like amphiphysin.[1] However, subsequent research has revealed that this compound is not specific and inhibits clathrin-independent endocytosis (CIE) as well, necessitating a careful experimental design with stringent controls.[1][2]
This compound: Intended Mechanism vs. Observed Reality
This compound was designed to prevent the recruitment of essential adaptor proteins to the clathrin N-terminal domain, thereby halting the formation of clathrin-coated pits.[1][3] However, extensive studies have demonstrated that its inhibitory effects are not restricted to clathrin. The compound also potently blocks the internalization of CIE cargo, and this inhibition persists even when clathrin is knocked down, indicating significant off-target effects.[1][2] Research using cells with mutated clathrin heavy chains (that should be resistant to this compound's intended action) still showed inhibition of endocytosis, strongly suggesting that the compound's primary mechanism in cells is not through its designed target.[3][4] These off-target effects may involve altering the mobility of membrane proteins or changing vesicular pH.[3][4]
Caption: Intended vs. Observed Mechanism of this compound.
Comparison of Endocytosis Inhibitors
Due to the non-specificity of this compound, it is crucial to consider and compare it with other available tools. Each method has distinct advantages and disadvantages.
| Inhibitor/Method | Mechanism of Action | Specificity | Advantages | Disadvantages |
| This compound | Intended: Blocks clathrin-adaptor interaction.[1] Actual: Non-specific, likely affects membrane dynamics.[3][4] | Low: Inhibits both CME and CIE.[1][2] | Cell-permeable, rapid action. | Significant off-target effects; cannot be used to distinguish CME from CIE.[2] |
| Dynasore | Inhibits the GTPase activity of dynamin.[1][5] | Medium: Inhibits CME and dynamin-dependent CIE pathways.[2] | Cell-permeable, rapid and reversible. Well-characterized. | Not specific to CME as dynamin is involved in other pathways. |
| Chlorpromazine | Induces translocation of clathrin from the plasma membrane to endosomes.[6][7] | Medium: Primarily affects CME but can have other cellular effects. | Widely used and cited for CME inhibition. | Can have side effects on cell signaling and membrane properties. |
| Genetic Knockdown (siRNA/shRNA) | Depletes cells of specific proteins (e.g., Clathrin Heavy Chain, AP2).[2] | High: Specific to the targeted protein. | Highly specific, allows for long-term studies. | Slow onset (days), potential for compensatory mechanisms, incomplete knockdown.[2] |
| Dominant-Negative Mutants | Expression of a non-functional protein that competes with the endogenous version (e.g., dynamin K44A). | High: Specific to the targeted protein's function. | Highly specific, acute inhibition upon induction. | Requires transfection/transduction, potential for overexpression artifacts. |
Quantitative Data on this compound Inhibition
The following table summarizes key quantitative data from studies on this compound, highlighting its potent but non-specific activity.
| Cell Line | Cargo | Endocytic Pathway | Inhibitor | Reported IC50 / Effect | Reference |
| HeLa | Transferrin | CME | This compound | ~18 µM | [1] |
| HeLa | MHCI | CIE | This compound | ~6 µM | [1] |
| HeLa | SNAP-Tac | CIE | This compound (20 µM) | ~78% inhibition vs. DMSO control | [1] |
| Calyx of Held Synapse | Synaptic Vesicles | CME / Endosomal Budding | This compound | Reduced density of recycled vesicles, increased endosome volume. | [8] |
| Oocytes | Transferrin | CME | This compound (10 µM) | Significant inhibition of transferrin uptake. | [9] |
| Human Fibroblasts | HCMV Virus | Post-entry steps | This compound (25 µM) | Reduced virus growth rate without blocking protein expression. | [10][11] |
Essential Control Experiments
Caption: Workflow for Testing Endocytosis Inhibitors.
1. Negative Controls:
-
Vehicle Control: Since this compound is dissolved in DMSO, an equivalent concentration of DMSO must be used as a control to account for any effects of the solvent.[1][12]
-
Inactive Analog Control: A "this compound-negative control" compound, which is structurally related but inactive, should be used to control for non-specific chemical effects.[1]
2. Positive Controls for Endocytic Pathways:
-
CME-Specific Cargo: Use a well-established CME cargo, such as fluorescently labeled transferrin. Inhibition of transferrin uptake is the expected outcome for a CME inhibitor.[1]
-
CIE-Specific Cargo: Simultaneously or in parallel, assess the uptake of a cargo known to enter via CIE, such as antibodies to the Major Histocompatibility Complex I (MHCI) or CD44.[1][13] If this compound inhibits this cargo, it demonstrates a lack of specificity.
-
Genetic Controls: The most rigorous control is to compare the effect of this compound in normal cells versus cells where clathrin heavy chain has been depleted using siRNA. If this compound still inhibits endocytosis in the absence of its intended target, the effect is unequivocally off-target.[1][2]
Caption: Logical Flow for Validating Inhibitor Specificity.
Experimental Protocol: Transferrin Uptake Assay
This protocol describes a standard fluorescence microscopy-based assay to quantify the inhibition of CME using Alexa Fluor-conjugated transferrin (Tfn-AF).
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Serum-free DMEM
-
This compound (e.g., 30 mM stock in fresh DMSO)
-
This compound negative control (30 mM stock in DMSO)
-
DMSO (vehicle control)
-
Transferrin conjugated to a fluorophore (e.g., Tfn-Alexa Fluor 594, 5 mg/mL stock)
-
Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 2.5)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Serum Starvation (Optional): On the day of the experiment, wash cells twice with PBS and incubate in serum-free DMEM for 30 minutes at 37°C to internalize surface-bound transferrin from the serum.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of your inhibitors in serum-free DMEM. For example, for a final concentration of 20 µM this compound from a 30 mM stock, this would be a 1:1500 dilution.
-
Prepare wells for each condition: Vehicle (DMSO), this compound (e.g., 5, 10, 20, 30 µM), and Negative Control (20 µM).
-
Remove media from cells and add the inhibitor-containing media. Incubate for 15 minutes at 37°C.[1][12]
-
-
Cargo Internalization:
-
Stopping Internalization & Removing Surface Ligand:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells three times with ice-cold PBS.
-
To distinguish internalized from surface-bound Tfn, perform an acid wash. Incubate cells with the ice-cold Acid Wash Buffer for 5 minutes.
-
Wash three times with ice-cold PBS.
-
-
Fixation and Mounting:
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Quantify the amount of internalized transferrin using image analysis software (e.g., ImageJ, Metamorph).
-
Measure the total integrated fluorescence intensity per cell. Normalize the data from inhibitor-treated cells to the average of the vehicle-treated (DMSO) cells, which is set to 100% uptake.[1]
-
Conclusion and Recommendations
This compound is a potent inhibitor of endocytosis, but it lacks the specificity for clathrin-mediated pathways that was its original design goal.[1][2][3] Its use as a tool to specifically dissect CME is not recommended without an extensive set of controls.
For researchers studying endocytosis, we recommend the following:
-
Acknowledge Non-Specificity: When using this compound, be aware of and explicitly state its known inhibitory effects on both CME and CIE.
-
Implement Rigorous Controls: Always include vehicle controls, an inactive analog if available, and assays for both CME and CIE cargo to characterize the drug's effect in your specific system.
-
Use Alternative Methods for Specificity: For claims regarding the specific involvement of clathrin, this compound data should be corroborated with more specific methods like siRNA-mediated knockdown of clathrin heavy chain or expression of dominant-negative mutants.[2]
-
Consider the Research Question: If the goal is simply to block bulk endocytic uptake rapidly, this compound may be a useful tool, provided its off-target effects are considered in the interpretation. However, if the goal is to specifically implicate CME, more specific tools are required.
References
- 1. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Inhibitors of clathrin-dependent endocytosis enhance TGFβ signaling and responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 9. Item - The effectiveness of Pitstop, Dyngo, dynasore, and dynamin in blocking transferrin endocytosis. - Public Library of Science - Figshare [plos.figshare.com]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pitstop 2: A Quantitative Comparison for Endocytosis Inhibition
For researchers in cellular biology and drug development, the targeted inhibition of endocytosis is a critical tool for dissecting cellular pathways and developing novel therapeutics. Pitstop 2 has emerged as a widely used small molecule inhibitor reported to target clathrin-mediated endocytosis (CME). This guide provides a quantitative analysis of this compound's efficacy and compares it with other common endocytosis inhibitors, supported by experimental data and protocols to aid in the informed selection of research tools.
Mechanism of Action and On-Target Efficacy
This compound was designed as a cell-permeable inhibitor that targets the N-terminal domain of the clathrin heavy chain.[1] This interaction is intended to prevent the recruitment of adaptor proteins, such as amphiphysin, which are essential for the formation of clathrin-coated pits and subsequent vesicle budding.[2][3][4] The intended mechanism is the disruption of CME, a fundamental pathway for the cellular uptake of nutrients, signaling receptors, and some pathogens.
The inhibitory potency of this compound on CME is often quantified using the half-maximal inhibitory concentration (IC50). For the inhibition of the interaction between the clathrin terminal domain and amphiphysin, this compound has a reported IC50 of approximately 12 µM.[3] In cell-based assays, the IC50 for inhibiting the endocytosis of transferrin, a classic cargo of CME, has been observed to be around 18 µM in HeLa cells.[5]
Quantitative Comparison of Endocytosis Inhibitors
The selection of an appropriate inhibitor requires careful consideration of its potency and specificity. Below is a summary of the quantitative data for this compound and two other commonly used endocytosis inhibitors, Dynasore and Dyngo-4a.
| Inhibitor | Target | IC50 / Effective Concentration | Cargo Assay (Cell Type) | Reference |
| This compound | Clathrin Terminal Domain | ~12 µM (in vitro, protein interaction) | Amphiphysin-Clathrin Binding | [3] |
| ~18 µM | Transferrin (HeLa) | [5] | ||
| 20-40 µM (significant inhibition) | Transferrin (J774A.1) | [2] | ||
| Half-maximal inhibition ~18 µM | Transferrin (HeLa) | [5] | ||
| Dynasore | Dynamin GTPase | ~15 µM (in vitro, GTPase activity) | Dynamin-1 | [6] |
| 80 µM (significant inhibition) | Transferrin | [6] | ||
| Dyngo-4a | Dynamin GTPase | ~0.38 µM (in vitro, GTPase activity) | Dynamin-1 | [6] |
| 30 µM (significant inhibition) | Transferrin | [7] |
The Critical Issue of Off-Target Effects and Non-Specificity
A significant body of evidence indicates that this compound is not a specific inhibitor of clathrin-mediated endocytosis. Multiple studies have demonstrated that this compound also potently inhibits clathrin-independent endocytosis (CIE).[5][8][9] For instance, the internalization of Major Histocompatibility Complex class I (MHCI), a cargo known to enter cells via CIE, is inhibited by this compound with a half-maximal inhibition at around 6 µM in HeLa cells, a lower concentration than that required to inhibit transferrin uptake.[5]
Crucially, the inhibitory effects of this compound on endocytosis persist even in cells where clathrin has been depleted, strongly suggesting that this compound has cellular targets other than clathrin.[5][10] This non-specificity raises concerns about its use as a tool to specifically dissect clathrin-dependent processes.[10] Furthermore, some studies suggest that this compound can affect the mitotic spindle and impair mitotic progression, as well as induce apoptosis in dividing cancer cells, indicating broader cellular effects.[2][11] Recent findings have also shown that this compound and its derivatives can directly interact with small GTPases, disrupting global cell dynamics and the integrity of nuclear pores.[12]
Experimental Protocols
Accurate and reproducible quantification of endocytosis is paramount. The following is a generalized protocol for a transferrin uptake assay, a common method to measure CME.
Transferrin Uptake Assay for Quantifying Clathrin-Mediated Endocytosis
Objective: To quantify the inhibition of CME by this compound or other inhibitors using fluorescently labeled transferrin.
Materials:
-
Cell line of interest (e.g., HeLa, COS-7, BEAS-2B) cultured on coverslips or in imaging plates.[5][13]
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin).[5][13]
-
Inhibitor stock solution (e.g., this compound in DMSO).
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove surface-bound transferrin.[8]
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to achieve 60-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with serum-free medium and incubate in the same for 30 minutes to 1 hour to remove endogenous transferrin from the receptors.
-
Inhibitor Pre-incubation: Treat the cells with the desired concentration of this compound or other inhibitors (and a vehicle control) in serum-free medium for a specified time (e.g., 15-30 minutes).[5][8]
-
Internalization: Add fluorescently labeled transferrin to the medium (in the continued presence of the inhibitor/vehicle) and incubate at 37°C for a defined period (e.g., 30 minutes) to allow for internalization.[5][13]
-
Stopping Internalization: Place the cells on ice and wash with ice-cold PBS to stop the endocytosis process.
-
Acid Wash: To distinguish between internalized and surface-bound transferrin, incubate the cells with a low pH acid wash buffer for a short period (e.g., 5 minutes) on ice. This will strip the fluorescent label from the transferrin that has not been internalized.[8]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the total integrated fluorescence intensity of internalized transferrin per cell.[5][13] Normalize the data from inhibitor-treated cells to the vehicle-treated control cells (set to 100%).
Visualizing the Process
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: Clathrin-Mediated Endocytosis Pathway and the Target of this compound.
Caption: Workflow for a Quantitative Endocytosis Inhibition Assay.
Conclusion and Recommendations
While this compound is a potent inhibitor of clathrin-mediated endocytosis, its utility as a specific tool for studying this pathway is questionable due to significant off-target effects. The evidence strongly suggests that this compound also inhibits clathrin-independent endocytic routes and may have other cellular targets that could confound experimental results.
For researchers aiming to specifically dissect CME, it is advisable to:
-
Use this compound with caution: Acknowledge its non-specificity and, where possible, use it in conjunction with other, more specific methods.
-
Employ multiple inhibitors: Compare the effects of this compound with inhibitors that have different mechanisms of action, such as the dynamin inhibitor Dynasore, while being mindful of their respective off-target effects.
-
Utilize genetic approaches: RNA interference (e.g., siRNA knockdown of clathrin heavy chain or AP2) provides a more specific means of inhibiting CME, although the timescale of these experiments is longer.[5][9]
-
Validate findings: Confirm key results obtained with this compound using an alternative inhibitory strategy to ensure that the observed phenotype is genuinely a consequence of CME inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 4. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - The effectiveness of Pitstop, Dyngo, dynasore, and dynamin in blocking transferrin endocytosis. - Public Library of Science - Figshare [plos.figshare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
Western Blot Analysis to Confirm Downstream Effects of Pitstop 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pitstop 2, a widely used inhibitor of clathrin-mediated endocytosis (CME), with its common alternatives. The focus is on the utilization of Western blot analysis to confirm the downstream effects of these inhibitory methods on key cellular signaling pathways. This document offers an objective look at the performance of these tools, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and data interpretation.
Introduction to this compound and Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a crucial cellular process for the internalization of a wide range of molecules, including nutrients, growth factors, and receptors. The inhibition of this pathway is a valuable tool for studying cellular signaling and has potential therapeutic applications. This compound is a cell-permeable small molecule designed to inhibit CME by targeting the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.[1][2] However, a growing body of evidence highlights its off-target effects, necessitating careful consideration and the use of alternative methods for validating experimental findings.
Comparison of this compound and Its Alternatives
The primary alternatives to this compound for inhibiting CME include other small molecule inhibitors like Dynasore and genetic approaches such as siRNA-mediated knockdown of essential CME components. Each method has its own set of advantages and disadvantages, particularly concerning specificity and mechanism of action.
| Feature | This compound | Dynasore | siRNA (e.g., anti-clathrin) |
| Primary Target | Clathrin heavy chain N-terminal domain[1][2] | Dynamin GTPase[3][4] | Specific mRNA transcript (e.g., clathrin heavy chain) |
| Mechanism of Action | Prevents interaction of clathrin with adaptor proteins.[1][2] | Inhibits the GTPase activity of dynamin, preventing vesicle scission.[3][4] | Post-transcriptional gene silencing, leading to protein depletion. |
| Reported Off-Target Effects | Inhibits clathrin-independent endocytosis, interacts with small GTPases (Ran, Rac1), alters vesicular and mitochondrial pH.[1][4] | Affects actin polymerization, intracellular calcium levels, and cholesterol homeostasis.[4] | Potential for off-target gene silencing and incomplete knockdown. |
| Reversibility | Reversible upon washout. | Reversible upon washout.[4] | Not readily reversible, dependent on protein turnover rates. |
| Speed of Action | Rapid, within minutes to an hour. | Rapid, within minutes.[4] | Slow, requires 48-72 hours for protein depletion. |
Downstream Signaling Pathways Affected by CME Inhibition
Inhibition of CME can have profound effects on various signaling pathways that are dependent on the internalization of cell surface receptors. Key pathways commonly investigated by Western blot include:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: Ligand-bound EGFR is internalized via CME, which is a critical step for the attenuation and modulation of its downstream signaling.
-
Akt (Protein Kinase B) Signaling: As a central node in cell survival and proliferation pathways, Akt signaling can be influenced by the endocytosis of various receptor tyrosine kinases.
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway: This pathway is crucial for cell growth and differentiation and is often activated downstream of receptor internalization.
The following diagram illustrates the general principle of how CME inhibition can impact these signaling cascades.
Quantitative Comparison of Inhibitor Effects by Western Blot
The following tables summarize hypothetical quantitative data from Western blot experiments, illustrating the expected downstream effects of this compound and its alternatives on key signaling proteins. The data is presented as the relative band intensity of the phosphorylated (active) form of the protein normalized to the total protein, expressed as a fold change relative to the untreated control.
Table 1: Effect of CME Inhibitors on EGFR Pathway Activation
| Treatment (30 min) | p-EGFR (Y1068) / Total EGFR (Fold Change) | p-ERK1/2 (T202/Y204) / Total ERK1/2 (Fold Change) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (20 µM) | 0.45 ± 0.08 | 0.55 ± 0.10 |
| Dynasore (80 µM) | 0.50 ± 0.09 | 0.60 ± 0.12 |
| Clathrin siRNA (72 h) | 0.35 ± 0.06 | 0.45 ± 0.09 |
Table 2: Effect of CME Inhibitors on Akt Pathway Activation
| Treatment (30 min) | p-Akt (S473) / Total Akt (Fold Change) |
| Vehicle Control (DMSO) | 1.00 |
| This compound (20 µM) | 0.65 ± 0.11 |
| Dynasore (80 µM) | 0.70 ± 0.13 |
| Clathrin siRNA (72 h) | 0.50 ± 0.08 |
Note: The quantitative values in these tables are illustrative and may vary depending on the cell type, experimental conditions, and the specific off-target effects of the inhibitors.
Experimental Protocols
A detailed protocol for a typical Western blot analysis to assess the phosphorylation status of ERK1/2 after treatment with a CME inhibitor is provided below.
Western Blot Protocol for p-ERK1/2 Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with the desired concentrations of this compound, Dynasore, or vehicle control (DMSO) for the specified time (e.g., 30 minutes). For siRNA experiments, transfect cells 48-72 hours prior to the experiment.
-
Stimulate with a growth factor (e.g., EGF at 50 ng/mL) for 10 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescent (ECL) substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
The following diagram outlines the general workflow for this Western blot experiment.
Conclusion and Recommendations
Western blot analysis is an indispensable technique for confirming the downstream effects of inhibitors of clathrin-mediated endocytosis like this compound. However, the significant off-target effects associated with small molecule inhibitors underscore the importance of a multi-faceted approach to data validation.
Key Recommendations:
-
Use Multiple Inhibitors: When using a small molecule inhibitor like this compound, it is advisable to corroborate the findings with another inhibitor that has a different mechanism of action, such as Dynasore.
-
Employ Genetic Knockdown: The most specific method for implicating clathrin in a particular cellular process is the use of siRNA or shRNA to deplete clathrin heavy chain. This approach, while slower, avoids the off-target effects of small molecules.
-
Perform Dose-Response and Time-Course Experiments: To minimize off-target effects and identify the optimal experimental window, it is crucial to perform dose-response and time-course experiments for any inhibitor used.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO) and, if possible, a negative control compound that is structurally related to the inhibitor but inactive.
-
Validate Antibody Specificity: Ensure the specificity of the primary antibodies used in Western blotting through appropriate validation experiments.
By carefully selecting the inhibitory method, performing rigorous controls, and validating findings with alternative approaches, researchers can confidently elucidate the role of clathrin-mediated endocytosis in their specific biological context.
References
Validating Pitstop 2's Cellular Effects: An Immunofluorescence Imaging-Based Comparison with Alternative Endocytosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pitstop 2 with other common inhibitors of clathrin-mediated endocytosis (CME). Experimental data, detailed protocols, and pathway visualizations are presented to aid in the selection of the most appropriate tool for studying cellular trafficking.
This compound is a widely utilized cell-permeable molecule that inhibits clathrin-mediated endocytosis by targeting the N-terminal β-propeller domain of the clathrin heavy chain.[1][2] While effective, a growing body of evidence highlights its potential for off-target effects, including the inhibition of clathrin-independent endocytosis (CIE) and interference with mitotic processes.[2][3][4] This guide compares this compound with two established CME inhibitors, Dynasore and Chlorpromazine, using immunofluorescence imaging of transferrin uptake as a primary validation method.
Performance Comparison of CME Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound, Dynasore, and Chlorpromazine on clathrin-mediated endocytosis, as measured by the uptake of fluorescently labeled transferrin.
| Inhibitor | Mechanism of Action | Target Protein(s) | Reported IC50 for CME Inhibition | Effective Concentration (Transferrin Uptake Assay) | Key Off-Target Effects |
| This compound | Binds to the N-terminal domain of the clathrin heavy chain, preventing interaction with accessory proteins.[1][2] | Clathrin Heavy Chain[1][2] | ~12 µM (for amphiphysin 1 binding)[5] | 20-50 µM[6][7] | Inhibits clathrin-independent endocytosis, can induce apoptosis in cancer cells, and may impair mitotic progression.[3][4][7] |
| Dynasore | A non-competitive inhibitor of the GTPase activity of dynamin.[8] | Dynamin 1, Dynamin 2, Drp1[8] | ~15 µM[8][9] | 80-100 µM[6][8] | Affects all dynamin-dependent processes, can alter cholesterol homeostasis and actin dynamics.[10][11] |
| Chlorpromazine | A cationic amphiphilic drug that inhibits the relocation of clathrin and AP2 from the cell surface. | AP2 complex, Clathrin | Not widely reported | 20-50 µM[6][12] | Can have broad effects on cell signaling and membrane properties; may stimulate iron uptake.[13] |
Visualizing the Inhibition of Clathrin-Mediated Endocytosis
To understand the points of intervention for these inhibitors, it is crucial to visualize the clathrin-mediated endocytosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorpromazine stimulatory effect on iron uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Pitstop 2 Specificity: A Comparative Analysis with siRNA Knockdown of Clathrin
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount. Pitstop 2, a widely used inhibitor of clathrin-mediated endocytosis (CME), has been the subject of debate regarding its precise mechanism and potential off-target effects. This guide provides a direct comparison of this compound with the gold-standard genetic approach—siRNA knockdown of clathrin heavy chain (CHC)—to critically evaluate its specificity in inhibiting CME.
The primary mechanism of this compound is to inhibit CME by targeting the N-terminal domain of clathrin.[1] However, accumulating evidence suggests that this compound also potently inhibits clathrin-independent endocytosis (CIE), raising questions about its specificity.[2][3] Studies have shown that the inhibitory effects of this compound on CIE are not rescued by the knockdown of clathrin, indicating the presence of off-target cellular targets beyond clathrin's N-terminal domain.[2][3][4] Some research even suggests that the profound inhibition of CME by this compound may be a result of non-specific actions rather than its intended mode of action.[5][6]
This comparison guide leverages experimental data to provide a clear understanding of the strengths and limitations of each method, enabling researchers to make informed decisions for their experimental designs.
Quantitative Comparison of Clathrin Inhibition Methods
To assess the efficacy and specificity of this compound and clathrin siRNA, the inhibition of transferrin uptake, a canonical marker for CME, is frequently quantified. The following table summarizes representative quantitative data from studies comparing these two methods.
| Method | Target | Typical Concentration/ Condition | Inhibition of Transferrin Uptake | Key Findings | Reference |
| This compound | Clathrin Heavy Chain N-terminal Domain (intended) | 15-30 µM | ~50-80% | Potently inhibits both CME and CIE. Off-target effects observed. | [2][5] |
| siRNA Knockdown | Clathrin Heavy Chain (CHC) mRNA | 25-100 nM for 48-72 hours | >80% | Specific to clathrin-dependent pathways. Allows for dissection of CME vs. CIE. | [7][8] |
Experimental Protocols
Below are detailed methodologies for siRNA knockdown of clathrin and the application of this compound for the inhibition of clathrin-mediated endocytosis.
Protocol 1: siRNA Knockdown of Clathrin Heavy Chain (CHC)
This protocol provides a general framework for transiently knocking down CHC expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
HeLa or other suitable cultured cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting CHC (e.g., targeting the sequence AAG-CUGGGAAAACUCUUCAGA)[7]
-
Non-targeting control siRNA
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25-100 nM of CHC siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I Medium in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-Lipofectamine RNAiMAX complexes to each well containing cells and fresh complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, the knockdown efficiency can be verified by Western blotting or qPCR for CHC expression.
-
The cells are now ready for functional assays, such as transferrin uptake assays, to assess the inhibition of CME.
-
Protocol 2: Inhibition of CME using this compound
This protocol describes the acute inhibition of CME using the chemical inhibitor this compound.
Materials:
-
Cultured cells (e.g., HeLa)
-
This compound
-
DMSO (for stock solution)
-
Serum-free medium
-
Complete growth medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
Procedure:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium containing the desired final concentration of this compound (typically 15-30 µM) for 15-30 minutes at 37°C. A DMSO-only control should be run in parallel.
-
-
Transferrin Uptake Assay:
-
After pre-incubation, add fluorescently labeled transferrin to the medium (still containing this compound or DMSO) at a final concentration of approximately 25 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.
-
-
Analysis:
-
To remove surface-bound transferrin, place the plate on ice and wash the cells with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).
-
Wash the cells with ice-cold PBS.
-
The internalized transferrin can then be visualized and quantified using fluorescence microscopy or flow cytometry.
-
Visualizing the Experimental Logic
The following diagrams illustrate the signaling pathway of clathrin-mediated endocytosis and the experimental workflow for validating this compound specificity.
Caption: Signaling pathway of clathrin-mediated endocytosis.
Caption: Experimental workflow for comparing this compound and clathrin siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clathrin-mediated endocytosis in AP-2–depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Time-Dependent Internalization of S100B by Mesenchymal Stem Cells via the Pathways of Clathrin- and Lipid Raft-Mediated Endocytosis [frontiersin.org]
A Comparative Guide to Flow Cytometry-Based Assays for Measuring Pitstop 2-Mediated Inhibition of Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pitstop 2 with other common inhibitors of clathrin-mediated endocytosis (CME). It details a robust flow cytometry-based assay using fluorescently labeled transferrin to quantify the inhibitory effects of these compounds, supported by experimental data and detailed protocols.
Introduction to Clathrin-Mediated Endocytosis and this compound
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. The process involves the assembly of clathrin protein cages around invaginating pits on the plasma membrane, which then pinch off to form vesicles.
This compound is a cell-permeable small molecule inhibitor designed to target the N-terminal domain of the clathrin heavy chain.[1][2] By binding to this domain, it is intended to block the interaction between clathrin and adaptor proteins like amphiphysin, thereby inhibiting the formation of clathrin-coated vesicles and halting CME.[1][2] However, its specificity has been a subject of debate, with studies indicating it may also inhibit clathrin-independent endocytosis (CIE) and have other off-target effects.[3][4][5][6]
Comparison of CME Inhibitors
The selection of an appropriate inhibitor is critical for studying endocytic pathways. While this compound is widely used, several alternatives exist, each with its own mechanism, potency, and specificity profile. A summary of these inhibitors is presented below.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Reported IC50 | Key Advantages | Known Limitations & Off-Target Effects |
| This compound | Binds to the N-terminal domain of clathrin heavy chain, preventing interaction with adaptor proteins.[1][2] | 10-30 µM[1][4] | ~18 µM (for transferrin uptake in HeLa cells)[4] | Commercially available; potent inhibitor of CME.[2] | Not specific for CME ; also inhibits clathrin-independent endocytosis.[4][6][7] May induce apoptosis in cancer cells and affect mitotic progression.[1] Directly binds and inhibits small GTPases like Ran and Rac1.[8] |
| Dynasore | A non-competitive inhibitor of the GTPase activity of dynamin, which is required for scission of endocytic vesicles. | 80-100 µM | ~15 µM (in vitro dynamin-1 GTPase activity) | Rapid and reversible action. | Inhibits all dynamin-dependent pathways, not just CME.[6][9] Can affect mitochondrial function. |
| Chlorpromazine | A cationic amphiphilic drug that inhibits CME by causing clathrin and adaptor proteins to relocate from the plasma membrane to endosomes. | 5-10 µg/mL (15-30 µM) | Varies by cell type | Long history of use in cell biology. | Lacks specificity; has numerous effects on cell membranes, ion channels, and receptors due to its psychoactive properties. |
| Sucrose (Hypertonic) | Induces a hypertonic environment that is thought to disrupt the formation of clathrin-coated pits. | 0.4-0.5 M | N/A | Simple and inexpensive method. | Non-specific; causes osmotic stress, affecting multiple cellular processes and potentially inducing clathrin-independent uptake pathways. |
Quantifying Inhibition with Flow Cytometry
A common and effective method to measure CME is to track the uptake of a fluorescently labeled ligand for a receptor that internalizes via this pathway, such as the transferrin receptor (TfR).[10][11] Flow cytometry allows for the rapid quantification of fluorescent transferrin uptake in thousands of individual cells, providing robust statistical data.[12][13][14][15]
The general principle involves incubating cells with a fluorescent transferrin conjugate (e.g., Alexa Fluor 488-Transferrin or Alexa Fluor 647-Transferrin) in the presence or absence of an inhibitor like this compound.[11][16] After allowing time for internalization, any fluorescence remaining on the cell surface is either removed by a low pH acid wash or quenched with an antibody.[10][12] The remaining internal fluorescence is then measured by a flow cytometer. A decrease in the mean fluorescence intensity (MFI) of the cell population indicates inhibition of endocytosis.
Mechanism of this compound Inhibition
The following diagram illustrates the intended mechanism of action for this compound within the clathrin-mediated endocytosis pathway.
Experimental Protocol: Transferrin Uptake Assay by Flow Cytometry
This protocol details the steps to quantify the inhibition of transferrin uptake using this compound.
Materials:
-
Cell line (e.g., HeLa, A549, HEK293)
-
Complete culture medium
-
Serum-Free Medium (SFM)
-
This compound (and other inhibitors for comparison)
-
DMSO (vehicle control)
-
Transferrin conjugated to a fluorophore (e.g., Alexa Fluor 647-Transferrin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acid Wash Buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0), ice-cold[10]
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
12x75mm FACS tubes
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate (e.g., 24-well or 12-well) to reach 70-80% confluency on the day of the experiment.
-
On the day of the assay, gently wash cells twice with pre-warmed SFM.
-
Starve the cells by incubating in SFM for 30-60 minutes at 37°C, 5% CO₂. This step enhances the surface expression of transferrin receptors.[11][16][17]
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound and other inhibitors in pre-warmed SFM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove starvation medium and add the inhibitor-containing medium (or control medium) to the cells.
-
Pre-incubate for 15-30 minutes at 37°C, 5% CO₂.
-
-
Transferrin Uptake:
-
Removal of Surface-Bound Transferrin:
-
To distinguish internalized from surface-bound ligand, add ice-cold Acid Wash Buffer to the cells and incubate for 2-3 minutes on ice.[10] This step strips the remaining transferrin from surface receptors.
-
Critical: Perform this step quickly to maintain cell viability.[10]
-
Neutralize the acid by washing the cells twice with a large volume of ice-cold PBS.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells using a non-enzymatic method (e.g., gentle scraping or using PBS with 5-10 mM EDTA) to avoid cleaving surface proteins.[17]
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 250-500 µL of ice-cold FACS Buffer.
-
Analyze the samples on a flow cytometer, exciting at the appropriate wavelength for your fluorophore (e.g., 633/635 nm for Alexa Fluor 647) and collecting emission.
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample.[11]
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Calculate the MFI for each condition (control and inhibitor-treated).
-
Normalize the data by expressing the MFI of inhibitor-treated samples as a percentage of the vehicle control MFI.
-
% Uptake = (MFI_inhibitor / MFI_control) * 100
-
Experimental Workflow Diagram
Conclusion
Flow cytometry provides a powerful, high-throughput method for quantifying the effects of inhibitors on clathrin-mediated endocytosis. While this compound is a potent inhibitor of transferrin uptake, researchers must exercise caution due to its documented off-target effects and inhibition of clathrin-independent pathways.[3][4][5] For studies requiring high specificity to CME, it is advisable to use this compound in conjunction with other inhibitors or genetic approaches (e.g., siRNA knockdown of clathrin heavy chain) to validate findings. The provided protocol offers a reliable framework for assessing the activity of this compound and comparing its efficacy against alternative endocytosis inhibitors in a quantitative and reproducible manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 8. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Transferrin uptake and recycling [bio-protocol.org]
- 12. pnas.org [pnas.org]
- 13. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 17. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
Proper Disposal Procedures for Pitstop 2: A Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper handling and disposal of Pitstop 2, a potent inhibitor of clathrin-mediated endocytosis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
Chemical and Physical Properties of this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₃BrN₂O₃S₂ |
| Molecular Weight | 473.36 g/mol |
| CAS Number | 1332879-52-3 |
| Appearance | White to light brown powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Storage Temperature | -20°C |
| IC₅₀ | ~12 µM for inhibition of amphiphysin association with clathrin terminal domain |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound, both in its solid form and in solution, is critical. The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Disposal of Solid this compound Waste
-
Collection:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated spatulas, weigh boats, and absorbent paper, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a secure screw cap).
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if applicable), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Disposal Request:
-
Once the container is full or if you no longer need to add to it, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow their specific procedures for waste collection requests.
-
Disposal of this compound in DMSO Solution
As this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO), a specific procedure for this waste stream is necessary.
-
Collection:
-
Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically compatible waste container (e.g., a glass or HDPE bottle with a secure screw cap).
-
This includes unused stock solutions, working solutions, and any solvent used to rinse contaminated labware.
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
The label must list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," along with their approximate concentrations or percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Combustible").
-
Record the date of initial waste accumulation.
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
-
Disposal Request:
-
When the container is full, arrange for its collection by your institution's EHS department.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is large or poses a significant inhalation risk, contact your institution's emergency response team.
-
-
Containment and Cleanup:
-
For small spills of solid this compound, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For small liquid spills (in DMSO), absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Place the absorbent material into the appropriate hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area and any affected equipment by wiping with a cloth dampened with a suitable solvent, such as ethanol or isopropanol.
-
Place all contaminated cleaning materials into the solid hazardous waste container.
-
-
Personal Decontamination:
-
If skin contact occurs, wash the affected area thoroughly with soap and water.
-
If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Experimental Protocol: Inhibition of Clathrin-Mediated Endocytosis via Transferrin Uptake Assay
The following is a detailed methodology for a common experiment utilizing this compound to assess the inhibition of clathrin-mediated endocytosis (CME) by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Acid Wash Buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells onto coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C.
-
-
Inhibition of Endocytosis:
-
On the day of the experiment, wash the cells twice with pre-warmed serum-free DMEM.
-
Prepare working solutions of this compound in serum-free DMEM at the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). Include a DMSO-only control (vehicle control).
-
Pre-incubate the cells with the this compound working solutions or the vehicle control for 15-30 minutes at 37°C.[1]
-
-
Transferrin Uptake:
-
Following the pre-incubation, add fluorescently labeled transferrin (e.g., 25 µg/mL final concentration) to each well.
-
Incubate for an additional 15-30 minutes at 37°C to allow for endocytosis.
-
-
Removal of Surface-Bound Transferrin:
-
To visualize only internalized transferrin, rapidly wash the cells twice with ice-cold PBS.
-
Incubate the cells with ice-cold Acid Wash Buffer for 5 minutes on ice to strip any surface-bound transferrin.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope. The fluorescence intensity of the internalized transferrin will be inversely proportional to the inhibitory effect of this compound.
-
Alternatively, for quantitative analysis, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity.
-
Visualization of this compound's Mechanism of Action
The following diagram illustrates the logical workflow of how this compound inhibits clathrin-mediated endocytosis, providing a clear visual representation of its mechanism of action.
Caption: Mechanism of this compound inhibition of clathrin-mediated endocytosis.
References
Essential Safety and Operational Guide for Handling Pitstop 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pitstop 2. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following PPE should be worn at all times:
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
In the event of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Recommended storage temperature is -20°C.
Accidental Release and Disposal Plan
In the case of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as hazardous waste.[1]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2] Do not dispose of down the drain unless the treated solution is deemed safe by local regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
